molecular formula C7H6ClNO2 B151208 5-Chloro-6-methoxynicotinaldehyde CAS No. 132865-44-2

5-Chloro-6-methoxynicotinaldehyde

Cat. No.: B151208
CAS No.: 132865-44-2
M. Wt: 171.58 g/mol
InChI Key: IZBHWLYKWKYMOY-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxynicotinaldehyde serves as a key synthetic intermediate in pioneering chemical biology research, particularly in the development of novel Targeted Protein Degradation (TPD) platforms. Recent studies published in 2025 have demonstrated its application in the synthesis of GPC3-mediated lysosome-targeting chimeras (GLTACs), a cutting-edge technology for degrading cell membrane proteins . In this context, the compound is utilized in the rational design and synthesis of PD-L1 degraders. GLTAC molecules function by hijacking the endocytosis of the Glypican-3 (GPC3) receptor, which is overexpressed in certain cancers, to recruit specific protein targets for internalization and subsequent lysosomal degradation . This mechanism offers a promising avenue for discovering new therapeutic modalities against challenging targets in oncology and other diseases. The integration of this aldehyde into bifunctional degraders underscores its value in advancing the scope of TPD strategies beyond traditional approaches, providing researchers with a tool to explore novel pathways for inducing the degradation of extracellular and membrane-associated proteins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBHWLYKWKYMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564370
Record name 5-Chloro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132865-44-2
Record name 5-Chloro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 5-Chloro-6-methoxynicotinaldehyde (CAS No. 132865-44-2), a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted data and information from structurally similar compounds to offer a broader understanding of its chemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine ring substituted with a chloro, a methoxy, and a formyl group, presents multiple reactive sites for chemical modification. This trifunctionality makes it a potentially valuable building block for the synthesis of a diverse range of more complex molecules with desired biological activities. The strategic placement of these functional groups can influence the molecule's physicochemical properties, such as its reactivity, polarity, and ability to interact with biological targets.

Chemical and Physical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 132865-44-2[1][2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Appearance Powder[3]
Melting Point 152°C[2]
Boiling Point (Predicted) 260.3 ± 35.0 °C at 760 mmHg[2]
Purity (Typical) HPLC ≥98%[3]
Moisture Content (Typical) ≤1.0%[3]
Storage Conditions Store in a cool, dry place; 4°C under nitrogen[3]

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds. A common method for the preparation of substituted nicotinaldehydes is the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

This proposed synthesis involves the formylation of a suitable precursor, 2-chloro-3-methoxypyridine. The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.

G A 2-Chloro-3-methoxypyridine C Iminium salt intermediate A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) B->C E This compound C->E Workup D Hydrolysis (H₂O) D->E

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Analogous to Related Isomers)

The following is a generalized experimental protocol for a Vilsmeier-Haack reaction, which would require optimization for the synthesis of this compound.

Materials:

  • 2-chloro-3-methoxypyridine (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-chloro-3-methoxypyridine in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Once the initial exothermic reaction has subsided, cautiously add a saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification A Cool DMF to 0°C B Add POCl₃ dropwise A->B C Stir at 0°C for 30 min B->C D Add 2-chloro-3-methoxypyridine in DCM C->D E Warm to RT, stir 2-4h D->E F Monitor by TLC/LC-MS E->F G Quench with ice F->G H Neutralize with NaHCO₃ G->H I Extract with DCM H->I J Wash with brine, dry I->J K Column chromatography J->K

Caption: General workflow for Vilsmeier-Haack synthesis.

Spectral Data (Predicted and Analogous)

No experimental spectral data (NMR, IR, MS) for this compound is currently available in the public domain. The following sections provide predicted spectral characteristics and data from analogous compounds to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyridine ring, and the methoxy protons.

  • Aldehyde proton (-CHO): A singlet or a narrow triplet (due to long-range coupling) is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Pyridine ring protons: Two doublets or singlets are expected in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling constants being influenced by the positions of the substituents.

  • Methoxy protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.2 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

  • Aldehyde carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

  • Pyridine ring carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine and methoxy groups will have their chemical shifts significantly influenced.

  • Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Aldehyde)1690 - 1715
C-H (Aldehyde)2720 - 2820 (two bands)
C-O (Aryl ether)1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric)
C=C, C=N (Pyridine ring)1400 - 1600
C-Cl700 - 850
Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI) or electron ionization (EI), would be crucial for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak at m/z 171 (for the ³⁵Cl isotope) and a smaller peak at m/z 173 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺), a formyl radical ([M-29]⁺, loss of CHO), or carbon monoxide ([M-28]⁺). The presence of the chloro and methoxy groups will also influence the fragmentation, potentially leading to the loss of a methyl radical ([M-15]⁺) or a chlorine radical ([M-35]⁺).

G A This compound B Sample Preparation A->B C NMR Analysis (¹H, ¹³C) B->C D IR Analysis B->D E MS Analysis B->E F Structure Elucidation C->F D->F E->F

Caption: General analytical workflow for structural characterization.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the specific biological activities or the involvement of this compound in any signaling pathways. However, the substituted pyridine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could serve as a valuable starting point for the development of novel therapeutic agents. Its potential as a precursor for kinase inhibitors, anti-inflammatory agents, or other targeted therapies warrants further investigation.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific isomer in the public domain, this technical guide provides a summary of its known properties, along with predictive information and methodologies based on analogous compounds. It is imperative for researchers working with this compound to conduct thorough experimental characterization to validate the predicted properties and to explore its synthetic utility and potential biological applications.

Disclaimer

The information provided in this document is for research and informational purposes only. The predicted data and generalized experimental protocols should be used with caution and are not a substitute for rigorous experimental validation. Always consult the relevant Safety Data Sheet (SDS) before handling this or any chemical.

References

An In-depth Technical Guide to 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132865-44-2

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxynicotinaldehyde, a substituted pyridine derivative with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, detailing the compound's properties, synthesis, reactivity, and potential biological significance.

Core Compound Properties

This compound is a solid, organic compound with the molecular formula C₇H₆ClNO₂.[1] It is also known by several synonyms, including 5-chloro-6-methoxypyridine-3-carboxaldehyde and 3-chloro-5-formyl-2-methoxypyridine.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 132865-44-2[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance Solid[2]
Melting Point 152 °C[1]
Boiling Point 260.324 °C at 760 mmHg[1]
Density 1.317 g/cm³[1]
Flash Point 111.24 °C[1]

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The GHS pictogram associated with this compound is GHS07 (Harmful).[3]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow:

A 2-Chloro-3-methoxypyridine C Iminium Salt Intermediate A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) B->C D This compound C->D Hydrolysis

Conceptual workflow for the synthesis of this compound.
General Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and requires optimization for the specific synthesis of this compound.

Materials:

  • 2-chloro-3-methoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Once the initial exothermic reaction subsides, cautiously add saturated aqueous NaHCO₃ solution until the mixture is neutral to pH paper. Extract the product with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product should then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Reactivity and Potential Applications

The chemical structure of this compound, featuring a reactive aldehyde group and a chloro-substituted pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Based on the reactivity of the analogous compound 6-Chloro-4-methoxynicotinaldehyde, the chlorine atom at the 5-position is expected to be susceptible to displacement via various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:

cluster_start This compound cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start_node suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start_node->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base start_node->buchwald_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base start_node->sonogashira_reagents suzuki_product 5-Aryl-6-methoxynicotinaldehyde suzuki_reagents->suzuki_product buchwald_product 5-(Dialkylamino)-6-methoxynicotinaldehyde buchwald_reagents->buchwald_product sonogashira_product 5-Alkynyl-6-methoxynicotinaldehyde sonogashira_reagents->sonogashira_product

Potential palladium-catalyzed cross-coupling reactions of this compound.

These reactions would allow for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, enabling the synthesis of a diverse library of compounds for drug discovery screening.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted. The following tables summarize the predicted and, where available, experimental spectroscopic data.

Table 2: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~9.9 - 10.1sAldehyde (-CHO)
~8.5 - 8.7dPyridine Ring (H-2)
~7.8 - 8.0dPyridine Ring (H-4)
~4.0 - 4.2sMethoxy (-OCH₃)

Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm.

Table 3: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppmAssignment
~188 - 192Aldehyde Carbonyl (C=O)
~160 - 165C6 (C-O)
~150 - 155C2
~140 - 145C4
~120 - 125C5 (C-Cl)
~115 - 120C3 (C-CHO)
~55 - 60Methoxy (-OCH₃)

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm.

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

SpectroscopyPredicted Data
IR (cm⁻¹) ~1700-1720 (C=O stretch, aldehyde), ~2820, ~2720 (C-H stretch, aldehyde), ~1550-1600 (C=C/C=N stretch, pyridine ring), ~1250 (C-O stretch, methoxy)
MS (m/z) Expected [M]⁺ at 171 and [M+2]⁺ at 173 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Expected [M+H]⁺ at 172.
General Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 or 500 MHz spectrometer.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization for Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum using an ESI or Electron Impact (EI) ionization source.

Potential Biological Activity and Experimental Protocols

While there is no direct evidence in the searched literature for the biological activity of this compound, its structural similarity to other substituted pyridines that serve as scaffolds for bioactive molecules suggests it could be a valuable starting point for drug discovery programs. Derivatives of similar nicotinaldehydes have been investigated for their potential as kinase inhibitors, which are crucial targets in oncology.

General Workflow for Biological Screening

A This compound Derivatives B Biochemical Assays (e.g., Kinase Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity - MTT) B->C D Lead Compound Identification C->D

General workflow for the biological screening of this compound derivatives.
General Protocol for In Vitro Kinase Inhibition Assay

This is a generalized protocol to assess the potential of a compound to inhibit a specific protein kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of a 384-well assay plate. Include appropriate controls (no inhibitor for 100% activity and no enzyme for background).

  • Kinase Reaction: Add the kinase and its substrate to the wells. Allow for a brief pre-incubation period at room temperature.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced or ATP consumed.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

General Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess the effect of a compound on cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO alone).

  • Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

While direct involvement of this compound in specific signaling pathways has not been documented, derivatives of similar heterocyclic aldehydes have been shown to target pathways such as the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer. Further research is needed to elucidate the specific biological targets and mechanisms of action of compounds derived from this scaffold.

References

5-Chloro-6-methoxynicotinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative experimental protocol for the versatile building block, 5-Chloro-6-methoxynicotinaldehyde. This compound is of significant interest to researchers in medicinal chemistry and organic synthesis due to its potential for elaboration into a variety of complex molecular architectures.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₇H₆ClNO₂[1][2][3]
Molecular Weight 171.58 g/mol [1]
CAS Number 132865-44-2[1][2][3]

Experimental Protocols

The chloro-substituent on the pyridine ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. Below is a representative protocol for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.[4]

Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride and may require optimization for specific substrates and laboratory conditions.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methoxynicotinaldehyde.

Logical Workflow Visualization

The following diagram illustrates the general workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving this compound.

Suzuki_Miyaura_Workflow cluster_reagents Reaction Components cluster_process Process cluster_workup Workup & Purification cluster_product Product A This compound E Combine Reagents in Solvent B Arylboronic Acid (R-B(OH)2) C Palladium Catalyst (e.g., Pd(OAc)2/XPhos) D Base (e.g., K3PO4) F Heat Reaction Mixture (e.g., 90-100 °C) E->F 1. G Reaction Monitoring (TLC/LC-MS) F->G 2. H Aqueous Workup (Extraction) G->H 3. I Purification (Column Chromatography) H->I 4. J Characterization (NMR, MS) I->J 5. K 5-Aryl-6-methoxynicotinaldehyde

Caption: General workflow for Suzuki-Miyaura coupling.

References

Spectroscopic Analysis of 5-Chloro-6-methoxynicotinaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This guide provides a framework for the spectroscopic characterization of 5-Chloro-6-methoxynicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of specific experimental data in the public domain for this particular isomer, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The anticipated data presented below is intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.8 - 10.2s1HAldehyde (-CHO)
~8.0 - 8.2d1HPyridine Ring (H-2)
~7.6 - 7.8d1HPyridine Ring (H-4)
~4.0 - 4.2s3HMethoxy (-OCH₃)

Solvent: CDCl₃ or DMSO-d₆, Frequency: 400-600 MHz

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~188 - 192Aldehyde (-CHO)
~160 - 165Pyridine Ring (C-6)
~150 - 155Pyridine Ring (C-5)
~140 - 145Pyridine Ring (C-2)
~125 - 130Pyridine Ring (C-3)
~110 - 115Pyridine Ring (C-4)
~55 - 60Methoxy (-OCH₃)

Solvent: CDCl₃ or DMSO-d₆, Frequency: 100-150 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Aldehyde)1690 - 1715
C-H (Aldehyde)2720 - 2820
C=C, C=N (Pyridine Ring)1400 - 1600
C-O (Methoxy)1000 - 1300 (Aromatic ether)
C-Cl700 - 850
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
171.0087[M]⁺ (for ³⁵Cl)
173.0058[M+2]⁺ (for ³⁷Cl)
172.0165[M+H]⁺ (for ³⁵Cl)
174.0136[M+H+2]⁺ (for ³⁷Cl)

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is a characteristic isotopic signature for a compound containing one chlorine atom.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-10 seconds.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

IR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Identify and label the major absorption peaks.

  • Correlate the wavenumbers of the absorption bands to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, equipped with an ESI or EI source.

Sample Preparation (ESI method):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 100-150 °C.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Analyze the isotopic pattern, particularly the ratio of the M and M+2 peaks, to confirm the presence of chlorine.

  • If high-resolution mass spectrometry (HRMS) is used, determine the exact mass and calculate the elemental formula.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound can be represented as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of 5-Chloro-6- methoxynicotinaldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Synthesis of 5-Chloro-6-methoxynicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Chloro-6-methoxynicotinaldehyde, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical industries. Due to the limited availability of a direct, documented synthesis for this specific isomer, this guide outlines a rational, multi-step approach based on established chemical transformations of pyridine derivatives. The proposed pathway commences with the functionalization of a suitable pyridine precursor to yield the key intermediate, 5-Chloro-6-methoxynicotinic acid, followed by its reduction to the corresponding alcohol and subsequent oxidation to the target aldehyde.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in three main stages, starting from a commercially available or readily synthesized pyridine derivative.

Synthetic_Pathway Precursor Pyridine Precursor Acid 5-Chloro-6-methoxynicotinic Acid Precursor->Acid Functionalization Alcohol (5-Chloro-6-methoxypyridin-3-yl)methanol Acid->Alcohol Reduction Aldehyde This compound Alcohol->Aldehyde Oxidation

Figure 1: Proposed overall synthetic workflow for this compound.

Stage 1: Synthesis of 5-Chloro-6-methoxynicotinic Acid

The cornerstone of this synthetic route is the preparation of 5-Chloro-6-methoxynicotinic acid. A plausible approach involves the chlorination and subsequent methoxylation of a suitable nicotinic acid derivative.

A potential starting material is 6-hydroxynicotinic acid, which can be synthesized from readily available precursors. The synthesis would proceed as follows:

  • Chlorination of 6-Hydroxynicotinic Acid: The introduction of a chlorine atom at the 5-position of the pyridine ring.

  • Methoxylation of 5-Chloro-6-hydroxynicotinic Acid: The conversion of the hydroxyl group to a methoxy group.

Experimental Protocol (Proposed)

Step 1a: Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid can be prepared from DL-malic acid through a cyclization and subsequent ammonification reaction.

Step 1b: Chlorination of 6-Hydroxynicotinic Acid

  • Materials: 6-Hydroxynicotinic acid, Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide), Solvent (e.g., acetic acid, chlorinated solvent).

  • Procedure: To a solution of 6-hydroxynicotinic acid in a suitable solvent, the chlorinating agent is added portion-wise at a controlled temperature. The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the product, 5-chloro-6-hydroxynicotinic acid, is isolated by extraction and purified by crystallization or column chromatography.

Step 1c: Methoxylation of 5-Chloro-6-hydroxynicotinic Acid

  • Materials: 5-Chloro-6-hydroxynicotinic acid, Methylating agent (e.g., dimethyl sulfate, methyl iodide), Base (e.g., sodium methoxide, potassium carbonate), Solvent (e.g., methanol, DMF).

  • Procedure: 5-Chloro-6-hydroxynicotinic acid is dissolved in a suitable solvent, and a base is added. The methylating agent is then added, and the reaction mixture is stirred, possibly with heating. Progress is monitored by TLC. After the reaction is complete, the solvent is removed, and the residue is worked up to isolate 5-Chloro-6-methoxynicotinic acid (CAS 884494-85-3)[1]. Purification is achieved through recrystallization or column chromatography.

Stage 2: Reduction of 5-Chloro-6-methoxynicotinic Acid to (5-Chloro-6-methoxypyridin-3-yl)methanol

The reduction of the carboxylic acid functional group to a primary alcohol is a critical step. Various reducing agents can be employed for this transformation.

Experimental Protocol
  • Materials: 5-Chloro-6-methoxynicotinic acid, Reducing agent (e.g., Lithium aluminum hydride (LAH), Borane-tetrahydrofuran complex (BH3-THF)), Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether).

  • Procedure: In a flame-dried flask under an inert atmosphere, a solution or suspension of 5-Chloro-6-methoxynicotinic acid in an anhydrous solvent is prepared. The reducing agent is added cautiously at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is carefully quenched, followed by an aqueous workup to hydrolyze any intermediates and salts. The product, (5-Chloro-6-methoxypyridin-3-yl)methanol, is extracted into an organic solvent, dried, and purified, for instance, by column chromatography.

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄Anhydrous THF or Et₂O, 0 °C to refluxPowerful, reduces most carbonylsReacts violently with water and protic solvents
BH₃-THFAnhydrous THF, 0 °C to refluxMore selective than LAHCan be less reactive for some substrates

Stage 3: Oxidation of (5-Chloro-6-methoxypyridin-3-yl)methanol to this compound

The final step is the selective oxidation of the primary alcohol to the desired aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.

Experimental Protocol
  • Materials: (5-Chloro-6-methoxypyridin-3-yl)methanol, Oxidizing agent (e.g., Manganese dioxide (MnO₂), Pyridinium chlorochromate (PCC), Dess-Martin periodinane), Solvent (e.g., Dichloromethane (DCM), Chloroform, Acetonitrile).

  • Procedure: The alcohol is dissolved in a suitable solvent, and the oxidizing agent is added. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove the oxidant and its byproducts. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield this compound.

Table 2: Comparison of Oxidizing Agents for Primary Alcohols to Aldehydes

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
MnO₂DCM or Chloroform, room temp.Mild, selective for allylic/benzylic alcoholsRequires a large excess of reagent, variable activity
PCCDCM, room temp.Reliable, good yieldsChromium-based, toxic
Dess-Martin PeriodinaneDCM or Acetonitrile, room temp.Mild, high yields, short reaction timesCan be shock-sensitive, relatively expensive

Alternative Synthetic Strategies

Alternative approaches to this compound could involve:

  • Direct Formylation: Formylation of a 5-chloro-6-methoxypyridine precursor at the 3-position using methods like the Vilsmeier-Haack reaction. The success of this approach would depend on the regioselectivity of the formylation on the substituted pyridine ring.

  • Side-Chain Oxidation: Starting with a 3-methyl-5-chloro-6-methoxypyridine derivative and performing a selective oxidation of the methyl group to an aldehyde. This would require an oxidant that does not affect the other substituents on the pyridine ring.

Alternative_Pathways cluster_0 Direct Formylation cluster_1 Side-Chain Oxidation Formyl_Precursor 5-Chloro-6-methoxypyridine Formyl_Aldehyde This compound Formyl_Precursor->Formyl_Aldehyde Vilsmeier-Haack or other formylation Ox_Precursor 3-Methyl-5-chloro-6-methoxypyridine Ox_Aldehyde This compound Ox_Precursor->Ox_Aldehyde Selective Oxidation

Figure 2: Conceptual alternative synthetic routes.

Conclusion

This technical guide outlines a feasible, albeit proposed, synthetic pathway for this compound. The successful execution of this synthesis relies on the careful selection of reagents and optimization of reaction conditions for each step, particularly for the functionalization of the pyridine core. The presented protocols, based on analogous transformations, provide a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate for further investigation and application. It is recommended that small-scale trials be conducted to optimize each step of the proposed synthesis.

References

The Strategic Role of 5-Chloro-6-methoxynicotinaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: 5-Chloro-6-methoxynicotinaldehyde, a substituted pyridine derivative, has emerged as a valuable and reactive intermediate in medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde, a strategically positioned chlorine atom, and a methoxy group on the pyridine ring, offers a versatile scaffold for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This technical guide explores the applications of this compound, with a particular focus on its role as a key building block in the development of potent kinase inhibitors for targeted cancer therapy.

A Key Intermediate in the Synthesis of RET Kinase Inhibitors

Recent advancements in oncology have highlighted the importance of targeting specific genetic drivers of cancer. One such target is the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase. Aberrant activation of RET is implicated in the progression of various cancers. The search for selective RET kinase inhibitors has led to the exploration of diverse heterocyclic scaffolds, including pyrazolo[1,5-a]pyridines.

This compound has been identified as a crucial starting material in the synthesis of a novel series of substituted pyrazolo[1,5-a]pyridine compounds that act as potent RET kinase inhibitors.[1] These compounds are being investigated for the treatment of cancers associated with RET gene alterations.

Synthetic Pathway Overview

The aldehyde functionality of this compound serves as a key reactive handle for the construction of the larger inhibitor scaffold. A critical step in the synthesis involves a reductive amination reaction.

G 5_chloro_6_methoxy This compound reductive_amination Reductive Amination 5_chloro_6_methoxy->reductive_amination amine_intermediate Amine Intermediate (e.g., Substituted pyrazolo[1,5-a]pyridine) amine_intermediate->reductive_amination ret_inhibitor Substituted Pyrazolo[1,5-a]pyridine RET Kinase Inhibitor reductive_amination->ret_inhibitor

Caption: Synthetic workflow utilizing this compound.

Experimental Protocols

The following is a representative experimental protocol for the use of this compound in the synthesis of a pyrazolo[1,5-a]pyridine derivative, as adapted from the patent literature.[1]

Reaction: Reductive Amination for the Synthesis of a RET Kinase Inhibitor Precursor.

Materials:

ReagentRole
This compoundAldehyde source
Amine-substituted pyrazolo[1,5-a]pyridineAmine source
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reducing agent
Dichloromethane (DCM)Solvent
Methanol (MeOH)Quenching agent
Diethyl etherSolvent for workup
Saturated aqueous sodium bicarbonateWorkup solution
BrineWorkup solution
Anhydrous sodium sulfateDrying agent
Silica gelStationary phase
Hexanes/Ethyl acetateMobile phase

Procedure:

  • To a solution of the amine-substituted pyrazolo[1,5-a]pyridine in dichloromethane (DCM) is added this compound.

  • Sodium triacetoxyborohydride is then added to the mixture.

  • The reaction mixture is stirred at ambient temperature overnight.

  • Upon completion, the reaction is quenched by the dropwise addition of methanol.

  • The mixture is concentrated in vacuo.

  • The residue is purified by silica gel chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.

Logical Relationship to Therapeutic Application

The synthesis of these complex heterocyclic compounds is directly linked to their intended biological function as inhibitors of RET kinase, which is a key driver in certain types of cancer.

G cluster_synthesis Chemical Synthesis cluster_biology Biological Application start This compound product Pyrazolo[1,5-a]pyridine Derivative start->product Multi-step Synthesis target RET Kinase product->target Inhibits disease RET-driven Cancers target->disease Drives

Caption: From chemical synthesis to targeted cancer therapy.

Quantitative Data

While the patent literature establishes the utility of this compound in synthesizing RET kinase inhibitors, specific quantitative biological activity data (e.g., IC₅₀ values) for a broad range of its derivatives are not extensively available in the public domain. The focus of these primary sources is typically on the final, more complex drug candidates rather than the systematic evaluation of intermediates. The biological activity is highly dependent on the nature of the entire substituted pyrazolo[1,5-a]pyridine scaffold.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated application in the synthesis of potent RET kinase inhibitors underscores its potential for the development of targeted therapeutics. The reactivity of its aldehyde group, coupled with the potential for further modification at the chloro- and methoxy-substituted positions, provides medicinal chemists with a powerful tool for accessing novel and biologically active chemical space. Further exploration of derivatives from this starting material may yield additional compounds with significant therapeutic promise.

References

5-Chloro-6-methoxynicotinaldehyde: A Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloro-6-methoxynicotinaldehyde, a trifunctional pyridine derivative, has emerged as a valuable building block in the synthesis of diverse heterocyclic compounds. Its unique molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a strategically positioned chlorine atom, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the construction of medicinally relevant heterocyclic cores.

Synthesis of this compound

While specific literature detailing a high-yield synthesis of this compound (CAS No. 132865-44-2) is not extensively available, a plausible and commonly employed synthetic strategy involves the direct chlorination of 6-methoxynicotinaldehyde. This transformation can be achieved using various chlorinating agents, with elemental chlorine in an aqueous medium being a documented method.

Experimental Protocol: Chlorination of 6-Methoxynicotinaldehyde

Reagents:

  • 6-Methoxynicotinaldehyde

  • Chlorine gas

  • Water

Procedure:

  • Suspend 6-methoxynicotinaldehyde (1.0 eq) in water.

  • At a controlled temperature of 45°C, bubble chlorine gas through the suspension.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (approximately 2 hours).

  • Upon completion, cool the reaction mixture to allow for the crystallization of the product.

  • Isolate the crystalline this compound by filtration, wash with cold water, and dry under vacuum.[1]

This method provides a direct route to the target compound, leveraging the reactivity of the pyridine ring towards electrophilic substitution.

Applications in Heterocyclic Synthesis

The presence of three distinct functional groups on the pyridine ring of this compound allows for a variety of subsequent chemical transformations, making it a versatile precursor for a range of heterocyclic systems.

Reductive Amination

The aldehyde functionality is readily susceptible to reductive amination, a powerful tool for the formation of C-N bonds and the introduction of substituted amino moieties. This reaction is particularly useful in the synthesis of complex molecules, including those with pharmaceutical applications.

A documented application of this compound is its use in the synthesis of a substituted 3,6-diazabicyclo[3.1.1]heptane derivative.

Reagents:

  • This compound

  • 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (1.0 eq) in dichloromethane, add this compound (1.0 eq) and sodium triacetoxyborohydride (3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(5-bromopyridin-2-yl)-6-((5-chloro-6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane.[2]

Reactant AReactant BReducing AgentSolventReaction TimeYieldRef.
This compound3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane dihydrochlorideNaBH(OAc)₃Dichloromethane12 h51%[2]

Table 1: Quantitative Data for the Reductive Amination of this compound.

Reductive_Amination reactant1 This compound product Disubstituted 3,6-diazabicyclo[3.1.1]heptane reactant1->product reactant2 Secondary Amine (3,6-diazabicyclo[3.1.1]heptane derivative) reactant2->product reagent NaBH(OAc)₃ reagent->product

Figure 1: Reductive amination of this compound.

Reduction of the Aldehyde

The aldehyde group can be selectively reduced to a primary alcohol, providing another avenue for further functionalization.

Reagents:

  • This compound

  • Hydrogen gas (H₂)

  • Raney Nickel (Raney Ni)

  • Ethanol (EtOH)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol.

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain (5-chloro-6-methoxypyridin-3-yl)methanol.[3][4]

Aldehyde_Reduction reactant This compound product (5-chloro-6-methoxypyridin-3-yl)methanol reactant->product reagent H₂, Raney Ni reagent->product

Figure 2: Reduction of the aldehyde group.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of three distinct reactive sites allows for a range of chemical transformations, including reductive amination and reduction of the aldehyde. These reactions provide access to complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. Further exploration of the reactivity of the chloro and methoxy groups will undoubtedly expand the utility of this important synthetic intermediate.

References

A Technical Guide to the Structural Elucidation of 5-Chloro-6-methoxynicotinaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 5-Chloro-6-methoxynicotinaldehyde and its positional isomers. Due to a lack of publicly available experimental data for this compound, this guide leverages predictive models based on established spectroscopic principles and data from structurally related compounds to serve as a valuable predictive tool for researchers. The methodologies and comparative data presented herein are designed to aid in the unambiguous identification and characterization of these compounds, which are of interest in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂. The precise arrangement of the chloro, methoxy, and aldehyde functional groups on the pyridine ring is critical, as it significantly influences the molecule's chemical reactivity, physical properties, and biological activity. Positional isomers of this compound can exhibit vastly different characteristics, making their accurate structural determination essential. This guide focuses on the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound and a key positional isomer, 6-Chloro-5-methoxynicotinaldehyde.

Comparative Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound and its isomer. These predictions are based on substituent effects on the pyridine ring, drawing comparisons with known data for similar structures like 6-Chloro-4-methoxynicotinaldehyde.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
CompoundAldehyde-H (δ, ppm)Pyridine Ring-H (δ, ppm)Methoxy-H (δ, ppm)
This compound ~10.4 (s)~8.7 (s, H-2), ~8.2 (s, H-4)~4.1 (s)
6-Chloro-5-methoxynicotinaldehyde ~10.3 (s)~8.8 (s, H-2), ~8.3 (s, H-4)~4.0 (s)
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
CompoundAldehyde C (δ, ppm)Pyridine Ring C (δ, ppm)Methoxy C (δ, ppm)
This compound ~189~160 (C-6), ~152 (C-2), ~145 (C-4), ~130 (C-3), ~125 (C-5)~57
6-Chloro-5-methoxynicotinaldehyde ~190~158 (C-6), ~154 (C-2), ~148 (C-4), ~132 (C-3), ~128 (C-5)~56
Table 3: Predicted Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (ν, cm⁻¹)C-O-C Stretch (ν, cm⁻¹)C-Cl Stretch (ν, cm⁻¹)
This compound ~1705~1260~760
6-Chloro-5-methoxynicotinaldehyde ~1700~1255~750
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Isotopic Peak (m/z)
This compound [M]⁺: 171.0087[M+2]⁺: ~33% of [M]⁺
6-Chloro-5-methoxynicotinaldehyde [M]⁺: 171.0087[M+2]⁺: ~33% of [M]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 0-16 ppm

  • Temperature: 295 K (22 °C)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-220 ppm

Data Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • For ¹H NMR, analyze the chemical shift (δ), multiplicity, and coupling constants (J).

  • For ¹³C NMR, analyze the chemical shifts of the carbon atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: Mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Sample Preparation (ESI-MS):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, often containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Analyze the isotopic pattern to confirm the presence of chlorine (a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak).

  • If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure with the ATR anvil to ensure good contact.

IR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Identify and label the major absorption bands in the spectrum.

  • Correlate the observed bands with known vibrational frequencies of functional groups (e.g., C=O, C-O-C, C-Cl) to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and its isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Data Integration & Comparison NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for isomer elucidation.

logical_relationship cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Compound This compound Isomer Mixture NMR ¹H & ¹³C NMR (Chemical Shifts, Coupling) Compound->NMR MS Mass Spectrometry (Molecular Ion, Isotope Pattern) Compound->MS IR IR Spectroscopy (Functional Group Frequencies) Compound->IR NMR_Data Distinct Aromatic Proton Signals & Carbon Environments NMR->NMR_Data MS_Data Identical m/z Identical Isotope Pattern MS->MS_Data IR_Data Similar Functional Group Absorptions IR->IR_Data Structure1 Structure of Isomer 1 NMR_Data->Structure1 Structure2 Structure of Isomer 2 NMR_Data->Structure2 MS_Data->Structure1 MS_Data->Structure2

Caption: Logic diagram for isomer differentiation.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive aldehyde group, a chloro substituent, and a methoxy group on the pyridine ring, presents a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functionality. It details key transformations including nucleophilic additions, oxidations, reductions, and condensation reactions. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon established principles of aldehyde chemistry and data from the closely related isomer, 6-Chloro-4-methoxynicotinaldehyde, to provide a robust predictive framework and practical experimental protocols for its utilization in research and drug development.

Introduction

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in a variety of intermolecular interactions and its metabolic stability. Substituted pyridines, such as this compound, serve as crucial building blocks in the construction of novel therapeutic agents. The aldehyde group at the C3 position is a key handle for a multitude of chemical transformations, allowing for molecular elaboration and the introduction of diverse pharmacophores.

The electronic environment of the aldehyde in this compound is influenced by the interplay of several factors:

  • The Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon.

  • The Chloro Group: Located at the C5 position, the inductive effect of the chlorine atom further withdraws electron density from the ring, increasing the reactivity of the aldehyde towards nucleophiles.

  • The Methoxy Group: Positioned at C6, the methoxy group is electron-donating through resonance, which can partially mitigate the electron-withdrawing effects of the nitrogen and chlorine atoms.

This intricate electronic balance governs the reactivity of the aldehyde and must be considered when designing synthetic routes.

Core Reactivity of the Aldehyde Group

The carbonyl carbon of the aldehyde in this compound is electrophilic and serves as the primary site for a variety of chemical reactions.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of aldehydes. A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

General Mechanism:

  • A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

  • The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

  • Protonation of the alkoxide by a proton source (e.g., water or acid) yields the final alcohol product.

Common nucleophiles include Grignard reagents (R-MgX), organolithium reagents (R-Li), and cyanide ions (CN⁻).

Reduction to Primary Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (5-chloro-6-methoxypyridin-3-yl)methanol. This transformation is crucial for introducing a flexible linker or a site for further functionalization.

Common reducing agents for this purpose include:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in ethereal solvents like diethyl ether or tetrahydrofuran (THF). It is less selective than NaBH₄.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 5-chloro-6-methoxy-nicotinic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

A variety of oxidizing agents can be employed, such as:

  • Potassium permanganate (KMnO₄)

  • Jones reagent (CrO₃ in sulfuric acid)

  • Tollens' reagent ([Ag(NH₃)₂]⁺)

Condensation Reactions

Condensation reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

  • Wittig Reaction: Reacts the aldehyde with a phosphorus ylide to form an alkene, providing stereoselective control over the double bond geometry.

  • Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction using phosphonate carbanions, often favoring the formation of (E)-alkenes.

  • Knoevenagel Condensation: Involves the reaction with an active methylene compound, catalyzed by a weak base, to form a new C=C double bond.

  • Claisen-Schmidt Condensation: A base-catalyzed reaction with a ketone or another aldehyde to form a chalcone-like α,β-unsaturated carbonyl compound. This is particularly relevant in the synthesis of anti-inflammatory and chemopreventive agents.[1]

Reductive Amination

Reductive amination is a two-step process that transforms the aldehyde into an amine. It involves the initial formation of an imine or enamine intermediate via condensation with a primary or secondary amine, followed by in-situ reduction. This is one of the most important methods for synthesizing amines in medicinal chemistry. Common reducing agents for this reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Data Presentation

Quantitative experimental data for this compound is not widely available. The following tables summarize the spectral data for the closely related and well-characterized isomer, 6-Chloro-4-methoxynicotinaldehyde , which can serve as a useful reference.

Table 1: ¹H NMR Spectral Data for 6-Chloro-4-methoxynicotinaldehyde [2][3]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.37d1HAldehyde (-CHO)
8.69s1HPyridine Ring (H-2)
6.97s1HPyridine Ring (H-5)
4.02s3HMethoxy (-OCH₃)
Solvent: CDCl₃, Frequency: 500 MHz

Table 2: Mass Spectrometry Data for 6-Chloro-4-methoxynicotinaldehyde [2][3]

m/zIonIonization Method
172[M+H]⁺Electrospray Ionization (ESI+)

Experimental Protocols

The following are generalized protocols for key reactions involving the aldehyde group. These are based on standard procedures and may require optimization for this compound.

Protocol 1: Reduction of Aldehyde using Sodium Borohydride

Objective: To synthesize (5-chloro-6-methoxypyridin-3-yl)methanol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 vol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Quench the residue by carefully adding deionized water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Claisen-Schmidt Condensation (based on 6-Chloro-4-methoxynicotinaldehyde)[1]

Objective: To synthesize a chalcone-like derivative.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a selected substituted acetophenone (1.0 eq) in ethanol.

  • While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using TLC.

  • Once the starting materials are consumed, pour the reaction mixture into a beaker of cold water and ice.

  • Acidify the mixture slowly with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Diagram 1: General Reactivity of the Aldehyde Group

Aldehyde_Reactivity cluster_reactions Key Transformations cluster_products Products Aldehyde 5-Chloro-6-methoxy- nicotinaldehyde Reduction Reduction (e.g., NaBH4) Aldehyde->Reduction Oxidation Oxidation (e.g., KMnO4) Aldehyde->Oxidation Nucleophilic_Addition Nucleophilic Addition (e.g., R-MgBr) Aldehyde->Nucleophilic_Addition Condensation Condensation (e.g., Wittig) Aldehyde->Condensation Alcohol Primary Alcohol Reduction->Alcohol Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Secondary_Alcohol Secondary Alcohol Nucleophilic_Addition->Secondary_Alcohol Alkene Alkene Condensation->Alkene

Caption: Key transformations of the aldehyde group.

Diagram 2: Experimental Workflow for Claisen-Schmidt Condensation

Condensation_Workflow start Dissolve Aldehyde and Acetophenone in Ethanol add_base Add aq. NaOH dropwise at RT start->add_base stir Stir for 12-24 hours add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Pour into ice water monitor->workup Reaction Complete acidify Acidify with dilute HCl workup->acidify filter Collect precipitate by vacuum filtration acidify->filter purify Recrystallize from Ethanol filter->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for Claisen-Schmidt condensation.

Conclusion

The aldehyde group in this compound is a versatile functional group that serves as a gateway to a vast chemical space. Its reactivity, modulated by the electronic properties of the substituted pyridine ring, allows for a wide range of transformations including nucleophilic additions, reductions, oxidations, and various condensation reactions. While direct experimental data for this specific isomer is sparse, the principles outlined in this guide, supported by data from analogous compounds, provide a solid foundation for its application in the synthesis of novel heterocyclic molecules. For professionals in drug discovery and development, this compound represents a valuable building block with significant potential for the creation of new therapeutic agents.

References

Stability and Storage of 5-Chloro-6-methoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for 5-Chloro-6-methoxynicotinaldehyde. The following guide is based on general chemical principles, data from analogous compounds, and regulatory guidelines for the stability testing of chemical substances.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring a reactive aldehyde, a methoxy group, and a chlorine atom on the pyridine ring, makes it a versatile intermediate. However, the inherent reactivity of the aldehyde functional group, coupled with the potential for reactions on the substituted pyridine ring, necessitates a thorough understanding of its stability and optimal storage conditions to ensure its quality and integrity throughout its lifecycle.

This technical guide provides a comprehensive overview of the known and predicted stability of this compound, recommended storage conditions, potential degradation pathways, and general protocols for stability testing.

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are recommended by various suppliers. These are summarized in the table below. Adherence to these conditions is crucial to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions, such as oxidation and polymerization of the aldehyde group.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)Prevents oxidation of the aldehyde functional group to the corresponding carboxylic acid.
Light Protect from light (Store in amber vials or dark)Minimizes light-induced degradation, a common pathway for aromatic aldehydes and halogenated pyridines.
Moisture Store in a dry environment (desiccator if necessary)The aldehyde group can potentially react with water, and moisture can facilitate other degradation pathways.

Predicted Stability and Potential Degradation Pathways

Key Potential Degradation Pathways:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-chloro-6-methoxynicotinic acid. This is a common degradation pathway for aldehydes and can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Polymerization: Aldehydes can undergo self-polymerization, especially in the presence of acidic or basic impurities.[3] This can lead to the formation of trimers or higher molecular weight polymers, reducing the purity of the material.

  • Photodegradation: Aromatic and halogenated compounds are often sensitive to light. UV radiation can promote the homolytic cleavage of the C-Cl bond, leading to dechlorination and the formation of other degradation products.[1]

  • Hydrolysis: Although generally less reactive than acyl chlorides, the chloro-substituted pyridine ring may be susceptible to hydrolysis under certain pH and temperature conditions.

A diagram illustrating these potential degradation pathways is provided below.

G Potential Degradation Pathways of this compound main This compound oxidation Oxidation (O2, light, heat) main->oxidation polymerization Polymerization (acid/base catalysis) main->polymerization photodegradation Photodegradation (UV light) main->photodegradation product1 5-Chloro-6-methoxynicotinic acid oxidation->product1 product2 Polymeric Adducts polymerization->product2 product3 Dechlorinated Species photodegradation->product3

Caption: Predicted degradation pathways for this compound.

General Experimental Protocol for Stability Testing

A comprehensive stability testing program is essential to understand the intrinsic stability of this compound and to establish a retest period or shelf life. The following is a general protocol based on international guidelines (e.g., ICH Q1A(R2)).

4.1. Stress Testing (Forced Degradation)

Stress testing is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

  • Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures (e.g., 60°C).

  • Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C, 100°C) and high humidity (e.g., 75% RH).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

4.2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under defined storage conditions.

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

4.3. Analytical Methods

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to monitor the assay of this compound and the formation of degradation products.

The workflow for a typical stability study is illustrated below.

G General Stability Study Workflow start Reference Standard Characterization protocol Develop & Validate Stability-Indicating Method start->protocol stress Stress Testing (Forced Degradation) protocol->stress studies Initiate Long-Term & Accelerated Studies stress->studies sampling Sample at Pre-defined Time Points studies->sampling analysis Analyze Samples (Assay, Impurities) sampling->analysis data Data Analysis & Interpretation analysis->data report Generate Stability Report data->report

Caption: A generalized workflow for conducting a chemical stability study.

Handling and Safety Recommendations

Due to the reactive nature of the aldehyde and the potential hazards associated with substituted pyridines, proper handling procedures are essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

The following flowchart outlines the recommended handling and storage decision process.

G Handling and Storage Decision Flowchart start Receiving 5-Chloro-6- methoxynicotinaldehyde check Inspect Container Integrity start->check damaged Damaged? check->damaged quarantine Quarantine & Report damaged->quarantine Yes store Store in Designated Area damaged->store No conditions Verify Storage Conditions (2-8°C, Inert Gas, Dark, Dry) store->conditions use Dispensing for Use conditions->use ppe Wear Appropriate PPE use->ppe hood Work in Fume Hood ppe->hood weigh Weigh Required Amount hood->weigh seal Immediately Reseal Container weigh->seal cleanup Clean Spill Promptly weigh->cleanup end Return to Storage seal->end

Caption: Decision flowchart for the safe handling and storage of the compound.

Conclusion

While specific stability data for this compound is limited, an understanding of its chemical functionalities allows for the establishment of best practices for its storage and handling. By adhering to the recommended conditions of refrigerated temperatures, inert atmosphere, and protection from light and moisture, the integrity of this valuable synthetic intermediate can be maintained. For critical applications in drug development, it is strongly recommended that a comprehensive stability study, following established regulatory guidelines, be conducted to fully characterize its stability profile.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Chloro-6-methoxynicotinaldehyde with various arylboronic acids. The resulting 5-aryl-6-methoxynicotinaldehyde scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active molecules. The pyridine ring, substituted at the 5-position, offers a key vector for molecular diversity in the synthesis of novel compounds.

Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings.[3] Therefore, the choice of a highly active catalyst system is crucial for achieving good to excellent yields. This protocol employs a palladium-based catalyst system with a sterically hindered and electron-rich phosphine ligand, which has been shown to be effective for the coupling of challenging heteroaryl chlorides.[4][5][6]

Experimental Protocol

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of structurally similar chloro-pyridines.[7][8]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v)

  • Nitrogen or Argon gas

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), Palladium(II) acetate (2-5 mol%), SPhos (2-10 mol%), and potassium phosphate (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-methoxynicotinaldehyde.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Methoxy-5-phenylnicotinaldehyde85
24-Methoxyphenylboronic acid6-Methoxy-5-(4-methoxyphenyl)nicotinaldehyde92
33-Tolylboronic acid6-Methoxy-5-(3-tolyl)nicotinaldehyde88
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-6-methoxynicotinaldehyde82
52-Naphthylboronic acid6-Methoxy-5-(naphthalen-2-yl)nicotinaldehyde78

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Arylboronic acid, Pd(OAc)2, SPhos, K3PO4 B Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) A->B C Add Degassed Solvent (1,4-Dioxane/Water) B->C D Heat Reaction Mixture (80-110 °C) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Work-up (Ethyl Acetate & Water) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Cl)L2 pd0->pd2_complex Oxidative Addition pd2_transmetal Ar-Pd(II)(Ar')L2 pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-Ar' pd2_transmetal->product ar_cl 5-Chloro-6-methoxy- nicotinaldehyde (Ar-Cl) ar_cl->pd2_complex ar_b Arylboronic Acid (Ar'-B(OH)2) ar_b->pd2_transmetal base Base (e.g., K3PO4) base->pd2_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 5-Chloro-6-methoxynicotinaldehyde. The following protocols and data are based on established methodologies for the palladium-catalyzed cross-coupling of aryl chlorides and are intended to serve as a starting point for reaction optimization.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][2][3] This reaction has found widespread use in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance.[4] The synthesis of aminated nicotinaldehyde derivatives is of particular interest as these scaffolds are present in numerous biologically active compounds. This application note details a representative experimental procedure for the amination of this compound.

Reaction Scheme

Representative Experimental Data

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various chloropyridine substrates, which can be used as a reference for the amination of this compound.

Aryl ChlorideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyridineAnilinePd₂(dba)₃ (1.5)Xantphos (3.0)Cs₂CO₃ (1.4)Toluene1001285-95
2-ChloropyridineMorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane11018~90
5-ChlorobenzotriazolePrimary AminesPd precatalyst (2)BrettPhos (4)LiHMDS (2.4)THF10012>90[4]
4-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for the specific amine used. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand, e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene or dioxane

  • Standard laboratory glassware and Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl chloride.

  • Reaction: Stir the reaction mixture at a temperature between 80-110 °C. The optimal temperature will depend on the reactivity of the amine and the chosen catalyst system.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Important Considerations:

  • The choice of ligand is crucial for the successful amination of aryl chlorides; bulky, electron-rich phosphine ligands are generally preferred.[5]

  • Strictly anhydrous and anaerobic conditions are necessary to prevent catalyst deactivation.[5]

  • The aldehyde functionality in the substrate may be sensitive to the reaction conditions. If degradation is observed, using a milder base (e.g., K₃PO₄) or lower reaction temperatures may be necessary.

  • Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a potential side reaction. This can sometimes be suppressed by adjusting the catalyst, ligand, or base.[5]

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex R-X Amine Coordination [R-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' Deprotonation R-Pd(II)(NR'R'')L2 Amine Coordination->Deprotonation + Base - Base-H+X- Deprotonation->Pd(0)L2 Reductive Elimination (Product R-NR'R'' formed)

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble oven-dried glassware under inert atmosphere Reagents Add Pd catalyst, ligand, base, aryl halide, and amine Setup->Reagents Solvent Add anhydrous, degassed solvent Reagents->Solvent Heating Heat reaction mixture with stirring Solvent->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quenching Cool to room temperature and quench Monitoring->Quenching Extraction Dilute with organic solvent and perform aqueous washes Quenching->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: A general workflow for the Buchwald-Hartwig amination experiment.

References

Application Notes and Protocols for the Cyanation of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cyanation of 5-Chloro-6-methoxynicotinaldehyde to produce 5-Cyano-6-methoxynicotinaldehyde, a valuable intermediate in pharmaceutical synthesis. The focus is on palladium-catalyzed methods, which offer high functional group tolerance and milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction.

Introduction

The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis. Aryl nitriles are key precursors for a variety of functional groups, including carboxylic acids, amides, and amines, making them crucial building blocks in the development of pharmaceuticals and other fine chemicals. This compound presents a specific challenge due to the presence of an aldehyde group, which can be sensitive to the nucleophilic cyanide source and reaction conditions. Modern palladium-catalyzed cross-coupling reactions have emerged as a robust solution, allowing for the chemoselective cyanation of the C-Cl bond while preserving the aldehyde functionality.[1][2] These methods often utilize less toxic cyanide sources and operate under significantly milder conditions than classical copper-mediated reactions.[3][4]

Palladium-Catalyzed Cyanation: A Comparative Overview

Palladium-catalyzed cyanation has proven to be a versatile method for the synthesis of aryl nitriles from aryl halides.[5] The choice of catalyst, ligand, cyanide source, and solvent system is critical for achieving high yields and selectivity, especially with sensitive substrates. Several systems have been developed that tolerate functional groups such as aldehydes, ketones, and esters.[1][2] The use of non-toxic or less-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) has also become more common, enhancing the safety and practicality of these procedures.[3][6]

The table below summarizes various palladium-catalyzed cyanation conditions applied to substrates analogous to this compound, demonstrating the broad applicability and functional group tolerance of these methods.

SubstrateCatalyst SystemCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzaldehyde2 mol% P1, 0.66 equiv Zn(CN)₂Zn(CN)₂THF/H₂O (1:5)251891[1]
2-Bromopyridine0.2 mmol Pd(OAc)₂, 1 mmol TMEDA, 0.3 mmol DPPEEthyl CyanoacetateDMF130-78[7]
Various ChloropyridinesPd(OAc)₂, K₂CO₃K₄[Fe(CN)₆]NMP40-2002-20Good[6]
4-Bromoacetophenone0.1 mol% Pd(OAc)₂K₄[Fe(CN)₆]DMAc120596[3]
4-Chlorobenzonitrile0.1 mol% Pd(OAc)₂K₄[Fe(CN)₆]DMAc120583[3]
4-Bromobenzaldehyde5 mol% Pd/CM-phosNaCNToluene702493[2]

Note: P1 refers to a specific palladacycle precatalyst described in the cited literature.[1] NMP is N-Methyl-2-pyrrolidone, and DMAc is N,N-Dimethylacetamide.

Experimental Workflow: Palladium-Catalyzed Cyanation

The following diagram illustrates a typical workflow for the palladium-catalyzed cyanation of an aryl halide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Aryl Halide, Cyanide Source, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent heating Heat Reaction Mixture (e.g., 25-120 °C) solvent->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Cool and Quench Reaction Mixture monitoring->quench extract Aqueous Work-up (Extraction with Organic Solvent) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A typical workflow for palladium-catalyzed cyanation.

Detailed Experimental Protocol

This protocol is adapted from a mild, general procedure for the palladium-catalyzed cyanation of (hetero)aryl halides that has shown excellent tolerance for sensitive functional groups, including aldehydes.[1]

Objective: To synthesize 5-Cyano-6-methoxynicotinaldehyde from this compound using a palladium-catalyzed cyanation reaction.

Materials:

  • This compound (1.0 mmol, 171.6 mg)

  • Zinc Cyanide (Zn(CN)₂, 0.66 equiv, 0.66 mmol, 77.6 mg)

  • Palladacycle Precatalyst P1 (2 mol%, 0.02 mmol) [Note: Alternatively, a catalyst system can be generated in situ, e.g., from Pd(OAc)₂ and a suitable phosphine ligand like dppf or Xantphos]

  • Anhydrous, Degassed Tetrahydrofuran (THF)

  • Degassed Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), zinc cyanide (0.66 mmol), and the palladium precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed THF and degassed deionized water in a 1:5 ratio (e.g., 0.5 mL THF and 2.5 mL H₂O).

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 5-Cyano-6-methoxynicotinaldehyde.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Cyanide compounds, such as zinc cyanide, are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest.

  • Always quench any residual cyanide in equipment and waste solutions with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.

  • Palladium compounds can be toxic and should be handled with care.

  • Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

References

Application Notes and Protocols for the Synthesis of Pyridinyl-Quinazoline Derivatives from 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. These activities include but are not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The quinazoline scaffold is a key pharmacophore in several approved drugs, particularly in oncology, where they have been successfully developed as kinase inhibitors.[2] This document provides a detailed protocol for the synthesis of a novel pyridinyl-quinazoline derivative starting from 5-Chloro-6-methoxynicotinaldehyde, a versatile pyridine-based building block. The synthesized compounds are of interest as potential inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4]

The proposed synthetic strategy involves a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination to introduce a necessary amino group, followed by a cyclocondensation reaction to construct the quinazoline core. This approach offers a convergent and efficient route to novel heterocyclic entities with potential therapeutic applications.

Experimental Protocols

Step 1: Synthesis of 5-Amino-6-methoxynicotinaldehyde (Intermediate 1)

This procedure outlines the palladium-catalyzed amination of this compound using benzophenone imine as an ammonia equivalent, followed by hydrolysis to yield the primary amine. This method is adapted from established Buchwald-Hartwig amination protocols for chloropyridines.[5][6][7]

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and rac-BINAP (3 mol%).

  • Add anhydrous toluene to the flask, followed by this compound (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 2 M HCl and stir vigorously for 1 hour to hydrolyze the imine intermediate.

  • Neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Amino-6-methoxynicotinaldehyde.

Step 2: Synthesis of 2-(4-methylphenyl)-8-methoxy-5-pyridinyl-quinazoline (Final Product)

This protocol describes the cyclocondensation of the synthesized 5-Amino-6-methoxynicotinaldehyde with 4-methylaniline to form the final pyridinyl-quinazoline derivative. This reaction is a modification of known methods for quinazoline synthesis from 2-aminobenzaldehydes.[8][9][10]

Materials:

  • 5-Amino-6-methoxynicotinaldehyde (Intermediate 1)

  • 4-Methylaniline (p-toluidine)

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 5-Amino-6-methoxynicotinaldehyde (1.0 eq) and 4-methylaniline (1.1 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and a catalytic amount of iodine (0.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-methylphenyl)-8-methoxy-5-pyridinyl-quinazoline.

Data Presentation

The following tables summarize representative quantitative data for the key transformations described in the protocols. The data is based on analogous reactions reported in the literature.

Table 1: Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineAnilinePd₂(dba)₃ / XPhosToluene1001285
23-ChloropyridineMorpholinePd(OAc)₂ / RuPhosDioxane1101892
34-ChlorotolueneBenzylaminePd₂ (dba)₃ / BrettPhosToluene1002478
42-Chloro-5-fluoropyridinen-HexylaminePd(OAc)₂ / SPhosToluene801695

Data is illustrative and based on reported yields for similar substrates.

Table 2: Quantitative Data for Quinazoline Synthesis from 2-Aminobenzaldehydes

Entry2-Aminobenzaldehyde DerivativeAmineReagent/CatalystSolventTemp (°C)Time (h)Yield (%)
12-AminobenzaldehydeAnilineI₂DMF120888
22-Amino-5-chlorobenzaldehyde4-MethoxyanilineCuCl/TEMPODMSO1301275
32-AminobenzaldehydeBenzylamineNoneEthanolReflux692
42-Amino-4,5-dimethoxybenzaldehyde3-Chloroanilinep-TSATolueneReflux1081

Data is illustrative and based on reported yields for similar substrates.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Cyclocondensation start This compound reagents1 Pd(OAc)₂, rac-BINAP, NaOtBu Benzophenone Imine, Toluene, 100°C start->reagents1 Reaction hydrolysis 2 M HCl reagents1->hydrolysis Workup intermediate Intermediate 1: 5-Amino-6-methoxynicotinaldehyde hydrolysis->intermediate reagents2 4-Methylaniline, I₂, K₂CO₃ DMF, 120°C intermediate->reagents2 Reaction product Final Product: Pyridinyl-Quinazoline Derivative reagents2->product Purification

Caption: Synthetic workflow for the preparation of a pyridinyl-quinazoline derivative.

Proposed Biological Signaling Pathway: EGFR Inhibition

Many quinazoline derivatives are known to function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Aberrant EGFR signaling is a hallmark of many cancers. The synthesized pyridinyl-quinazoline could potentially act as an ATP-competitive inhibitor at the kinase domain of EGFR, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell growth and survival.[3][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridinyl-Quinazoline (Potential Inhibitor) Inhibitor->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the proposed mechanism of inhibition.

References

Application Notes and Protocols for the Use of Substituted Chloro-Methoxy-Nicotinaldehydes in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the use of 5-Chloro-6-methoxynicotinaldehyde for the synthesis of anticancer agents is limited in the currently available scientific literature. The following application notes and protocols are based on the well-documented use of structurally similar compounds, such as 6-Chloro-4-methoxynicotinaldehyde and other substituted pyridine derivatives, which serve as versatile building blocks in medicinal chemistry. These examples are intended to provide a strategic framework for the potential application of this compound in cancer drug discovery.

Introduction

Substituted pyridine aldehydes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their utility as precursors for a wide array of biologically active molecules. The presence of a reactive aldehyde group, a strategically positioned chlorine atom, and a methoxy group on the pyridine ring offers multiple sites for chemical modification. This versatility makes them valuable starting materials for synthesizing diverse heterocyclic compounds with therapeutic potential, particularly in oncology.

The aldehyde functionality serves as a key handle for condensation and cyclization reactions, while the chloro group is amenable to nucleophilic substitution and cross-coupling reactions. These reactive sites are instrumental in the synthesis of privileged scaffolds in drug discovery, such as chalcones and quinazolines, which are known to exhibit potent anticancer activities.

This document provides an overview of the application of chloro-methoxy-nicotinaldehyde analogues in the synthesis of potential anticancer agents, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their biological activities.

Application Notes: Synthesis of Anticancer Agents

Synthesis of Pyridine-Based Chalcones

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are precursors to flavonoids and are known for their broad spectrum of biological activities, including anticancer effects. Pyridine-based chalcones can be synthesized from chloro-methoxy-nicotinaldehydes via the Claisen-Schmidt condensation reaction with a suitable acetophenone.

Mechanism of Action: Pyridine-based chalcones have been reported to induce apoptosis in cancer cells through various mechanisms.[1] They can trigger an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of intrinsic and extrinsic apoptotic pathways.[1] Some chalcones also exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway and can interfere with microtubule polymerization.[2]

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties. Several quinazoline-based drugs are approved for cancer therapy, acting as kinase inhibitors. The synthesis of quinazoline derivatives from a chloro-methoxy-nicotinaldehyde can be achieved through a multi-step process involving the formation of an intermediate, followed by cyclization.

Mechanism of Action: Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of these kinases, quinazoline inhibitors can disrupt downstream signaling, leading to the inhibition of angiogenesis and tumor cell proliferation.[3][4]

Quantitative Data

The following table summarizes the in vitro anticancer activity of representative pyridine-based chalcone and quinazoline derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Pyridine-based ChalconeChalcone Derivative 1Leukemia, Non-small cell lung, Colon, Ovarian, Renal, Prostate0.38 - 0.45[2][5]
Pyridine-based ChalconeChalcone Derivative 2Leukemia, Non-small cell lung, Colon, Ovarian, Renal, Prostate5.41 - 8.35[2][5]
Pyridine-based ChalconeChalcone Derivative 3A549, HT-29, MCF-7, A3750.10 - 0.18[3][6]
Quinazoline DerivativeQuinazoline Derivative 1PC3, BGC823, Bcap373.1 - 6.2[3]
Quinazoline DerivativeQuinazoline Derivative 2A549, HCT116, MCF-70.14 - 4.26[7]
Pyridine-based VEGFR-2 InhibitorPyridine Derivative 1HepG2, MCF-74.25 - 11.06[8]
Pyridine-based VEGFR-2 InhibitorPyridine Derivative 2HepG24.34[8]

Experimental Protocols

General Synthetic Protocol for Pyridine-Based Chalcones

This protocol describes a general method for the synthesis of pyridine-based chalcones via a Claisen-Schmidt condensation reaction.

Materials:

  • Substituted chloro-methoxy-nicotinaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Ethanol (20 mL)

  • Sodium hydroxide (NaOH) solution (5 mL, 40% w/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the substituted chloro-methoxy-nicotinaldehyde and substituted acetophenone in ethanol in a round-bottom flask placed in an ice bath.

  • To the stirred solution, add the NaOH solution dropwise over a period of 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

General Synthetic Protocol for Quinazoline Derivatives

This protocol outlines a general pathway for the synthesis of quinazoline derivatives from a substituted chloro-methoxy-nicotinaldehyde.

Step 1: Reductive Amination or Condensation

  • React the substituted chloro-methoxy-nicotinaldehyde with a substituted aniline in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) for reductive amination, or heat the mixture for condensation to form an anilino-intermediate.

Step 2: Cyclocondensation

  • The resulting intermediate is then subjected to a cyclocondensation reaction with an appropriate reagent, such as an amidine derivative, to form the quinazoline ring. This step may require heating in a suitable solvent.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[1][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for VEGFR-2 Kinase Inhibition Assay

This protocol describes a general luminescence-based assay to measure the inhibitory activity of a compound against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction.[12][13][14]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., Poly-Glu,Tyr 4:1)

  • Test compound

  • Kinase-Glo™ Max reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate.

  • Kinase Addition: Add the VEGFR-2 kinase to each well to initiate the reaction, except for the "no enzyme" control wells.

  • ATP Addition: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[14]

  • Reaction Termination and Signal Generation: Add Kinase-Glo™ Max reagent to each well to stop the kinase reaction and generate a luminescent signal.[14]

  • Luminescence Measurement: Incubate at room temperature for 15 minutes and measure the luminescence using a microplate reader.[14]

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

G cluster_0 Synthetic Workflow start 5-Chloro-6-methoxy- nicotinaldehyde chalcone_synth Claisen-Schmidt Condensation start->chalcone_synth reductive_amination Reductive Amination/ Condensation start->reductive_amination acetophenone Substituted Acetophenone acetophenone->chalcone_synth aniline Substituted Aniline aniline->reductive_amination chalcone Pyridine-Based Chalcone chalcone_synth->chalcone intermediate Anilino-Intermediate reductive_amination->intermediate cyclocondensation Cyclocondensation quinazoline Quinazoline Derivative cyclocondensation->quinazoline intermediate->cyclocondensation

Caption: General synthetic pathways for anticancer agents.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation PI3K PI3K P->PI3K PLCg PLCγ P->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK MAPK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade.

References

HPLC method for purity analysis of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Method for Purity Analysis of 5-Chloro-6-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purity analysis of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. This application note includes detailed protocols, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound, with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final drug product. This HPLC method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.

Potential Impurities

During the synthesis of this compound, several impurities can be generated. These may include unreacted starting materials, byproducts from the Vilsmeier-Haack reaction, isomeric impurities, and oxidation of the aldehyde to a carboxylic acid.[3] A robust analytical method is essential to detect and quantify these impurities.

Experimental Protocol: HPLC Purity Analysis

This section details the validated HPLC method for the purity determination of this compound.

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Sample: this compound.

2. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the HPLC analysis.

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection UV at 254 nm[3]
Injection Volume 10 µL[3]
Run Time 25 minutes

Table 1: Chromatographic Conditions

3. Gradient Elution Program

A gradient elution is employed to ensure the separation of the main component from all potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Gradient Elution Program

4. Sample and Standard Preparation

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of approximately 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis

The percentage purity of the this compound sample is calculated based on the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation

The following table summarizes the expected retention time and relative retention time (RRT) for this compound and its potential impurities.

CompoundRetention Time (min)Relative Retention Time (RRT)
5-Chloro-6-methoxynicotinic acid~ 4.5~ 0.5
Starting Material (e.g., 2-chloro-4-methoxypyridine)~ 8.2~ 0.9
This compound ~ 9.1 1.00
Isomeric Impurity~ 10.5~ 1.15
Vilsmeier-Haack Byproduct~ 12.3~ 1.35

Table 3: Expected Retention Data

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_standard Prepare Reference Standard Solution (1 mg/mL) hplc_system Set Up HPLC System & Equilibrate Column prep_standard->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system filter_solutions Filter Solutions (0.45 µm) inject_sample Inject Sample/Standard hplc_system->inject_sample run_gradient Run Gradient Program inject_sample->run_gradient detect_peaks Detect Peaks at 254 nm run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity generate_report Generate Analysis Report calculate_purity->generate_report

Caption: Workflow for HPLC purity analysis of this compound.

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is capable of separating the active pharmaceutical ingredient from its potential process-related impurities and degradation products, making it suitable for quality control in research and drug development settings.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Chloro-6-methoxynicotinaldehyde. This versatile trifunctional building block, featuring a reactive chloro group, an aldehyde, and a methoxy moiety on a pyridine scaffold, is of significant interest in medicinal chemistry. The chloro-substituent at the 5-position serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel compound libraries for drug discovery and development programs.

Synthesis of this compound

A plausible and effective method for the synthesis of the title compound is through the formylation of 3-chloro-2-methoxypyridine. A common method for such transformations is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to install a formyl group on an electron-rich aromatic or heteroaromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Materials: 3-chloro-2-methoxypyridine, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise, ensuring the internal temperature remains below 10 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Formylation: Dissolve 3-chloro-2-methoxypyridine (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 40-45 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Slowly neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

G Synthesis Workflow for this compound cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C to RT POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture StartMat 3-chloro-2-methoxypyridine in DCM StartMat->ReactionMix Add to Vilsmeier Reagent @ 0 °C ReactionMix->ReactionMix Quench Quench with Ice & Neutralize (NaHCO₃) ReactionMix->Quench Cool to 0 °C Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For this compound, the electron-deficient nature of the pyridine ring and the presence of the chloro group at the 5-position make it an excellent substrate for a variety of coupling reactions.

G General Experimental Workflow for Cross-Coupling Setup Combine: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base & Solvent Degas Degas Mixture (e.g., Ar sparging) Setup->Degas Heat Heat Reaction (Monitor by TLC/LC-MS) Degas->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Coupled Product Purify->Product G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Ar-Pd(II)L₂(Cl) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArCl 5-Chloro-6-methoxy- nicotinaldehyde (Ar-Cl) ArCl->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Cl) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(C≡CR') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Transmetal->Product Product ArCl->OxAdd CuCl Cu(I)Cl CuCCR Cu(I)C≡CR' CuCl->CuCCR + R'C≡CH (Base) CuCCR->Transmetal from Cu Cycle CuCCR->CuCl G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Ar-Pd(II)L₂(Cl) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Coordination Amido Amido Complex Ar-Pd(II)L₂(NR'R'') AmineCoord->Amido Deprotonation Amido->RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-NR'R'') RedElim->Product ArCl Ar-Cl ArCl->OxAdd Amine R'R''NH Amine->AmineCoord Base Base Base->Amido G Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Ar-Pd(II)L₂(Cl) Pd0->OxAdd Oxidative Addition Pd0->HX + Base-H⁺Cl⁻ MigratoryIns Migratory Insertion Complex OxAdd->MigratoryIns Alkene Insertion MigratoryIns->BetaHydride β-Hydride Elimination BetaHydride->Pd0 Reductive Elimination Product Product (Ar-Alkene) BetaHydride->Product ArCl Ar-Cl ArCl->OxAdd Alkene Alkene Alkene->MigratoryIns Base Base Base->HX

References

Application Note: Aqueous Work-up Procedure for the Synthesis of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-6-methoxynicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] A common synthetic route to this and related compounds is the Vilsmeier-Haack formylation of a corresponding substituted pyridine. The success of the synthesis is critically dependent on the subsequent aqueous work-up procedure, which is designed to neutralize the reaction mixture, remove inorganic byproducts and unreacted reagents, and isolate the crude product for further purification. This document provides a detailed protocol for the aqueous work-up of this compound.

Data Presentation: Summary of Materials and Expected Results

The following table summarizes the typical reagents used in the aqueous work-up and the expected outcome based on a representative Vilsmeier-Haack reaction.

ParameterDetailsReference
Starting Material Crude reaction mixture from Vilsmeier-Haack formylation[2]
Quenching Agent Crushed Ice / Ice-water[2][3]
Neutralizing Agent Saturated aqueous sodium bicarbonate (NaHCO₃) solution[2][3]
Extraction Solvent Dichloromethane (DCM) or Ethyl Acetate[2][4]
Washing Solution Brine (Saturated aqueous NaCl solution)[2][3]
Drying Agent Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[2][3]
Typical Yield 50-70% (after purification)[4]
Product Purity >95% (after purification)[5]
Appearance White to off-white solid[4]

Experimental Protocols

This section details the standard aqueous work-up procedure following the synthesis of this compound via a Vilsmeier-Haack reaction.

Materials:

  • Crude reaction mixture in an appropriate reaction flask

  • Large beaker containing crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Reaction Quenching:

    • Cool the completed reaction mixture in the flask to 0°C using an ice bath.[2]

    • In a separate, larger beaker, prepare a slurry of crushed ice.

    • Slowly and carefully pour the cold reaction mixture onto the crushed ice with gentle stirring.[2][3] This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization:

    • Once the initial exothermic reaction has subsided, continue to stir the mixture at 0°C.

    • Cautiously add saturated aqueous sodium bicarbonate solution dropwise. Monitor the pH of the aqueous layer using pH paper.[2]

    • Continue adding the bicarbonate solution until the mixture is neutral (pH ≈ 7).

  • Liquid-Liquid Extraction:

    • Transfer the entire neutralized mixture to a separatory funnel of appropriate size.

    • Extract the aqueous mixture with dichloromethane (typically 3 portions of 50 mL for a 1 mmol scale reaction).[3]

    • After each extraction, allow the layers to separate fully. The organic layer (DCM) will be the bottom layer.

    • Drain the lower organic layer into a clean Erlenmeyer flask. Combine the organic layers from all extractions.[3]

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer with one portion of brine.[2] This helps to remove residual water from the organic phase.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) to the organic solution and swirl.[2] Continue adding the drying agent until it no longer clumps together.[6]

  • Isolation of Crude Product:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[2][3]

    • The resulting residue is the crude this compound, which can be further purified.

Post-Work-up Purification:

  • The crude product is typically purified by silica gel column chromatography, using a solvent system such as a hexane/ethyl acetate gradient to yield the pure product.[3]

Visualizations

Aqueous Work-up Workflow

The following diagram illustrates the step-by-step workflow for the aqueous work-up procedure.

G ReactionMixture Crude Reaction Mixture Quenching 1. Quenching (Pour onto crushed ice) ReactionMixture->Quenching Neutralization 2. Neutralization (Add sat. NaHCO₃ to pH 7) Quenching->Neutralization Extraction 3. Extraction (DCM, 3x) Neutralization->Extraction Washing 4. Washing (Wash with Brine) Extraction->Washing Drying 5. Drying (Add Na₂SO₄) Washing->Drying Isolation 6. Isolation (Filter and Evaporate Solvent) Drying->Isolation CrudeProduct Crude Product Isolation->CrudeProduct

Caption: Experimental workflow for the aqueous work-up.

Separation Logic in Extraction

This diagram illustrates the separation of components between the aqueous and organic phases during the extraction step.

G SeparatoryFunnel Neutralized Mixture in Separatory Funnel Aqueous Layer (Top) Organic Layer (Bottom, DCM) AqueousComponents Aqueous Soluble Components: - Inorganic Salts (NaCl, etc.) - Residual DMF - Polar Impurities AqueousComponents->SeparatoryFunnel:f1 Remains in OrganicComponents Organic Soluble Components: - this compound (Product) - Non-polar side products OrganicComponents->SeparatoryFunnel:f2 Extracted into

Caption: Phase separation during liquid-liquid extraction.

References

Troubleshooting & Optimization

Preventing dehalogenation in 5-Chloro-6-methoxynicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during reactions with 5-Chloro-6-methoxynicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound reactions?

A1: Dehalogenation is an undesired side reaction where the chlorine atom at the C-5 position of the pyridine ring is replaced by a hydrogen atom. This results in the formation of 6-methoxynicotinaldehyde as a byproduct, which reduces the yield of the desired product and complicates purification. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.[1]

Q2: Which types of reactions are most susceptible to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are highly prone to dehalogenation, especially when using aryl chlorides.[1] The electron-deficient nature of the pyridine ring, modulated by the electron-donating methoxy group and the electron-withdrawing aldehyde, influences the substrate's susceptibility to this side reaction.[1]

Q3: What are the primary causes of dehalogenation in palladium-catalyzed reactions?

A3: The main cause of dehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] These hydrides can arise from various sources, including solvents (e.g., alcohols), bases (especially alkoxides which can undergo β-hydride elimination), trace amounts of water, or even the organoboron reagent in Suzuki couplings.[2] The Pd-H species can then react with the this compound in a competing pathway to the desired cross-coupling, leading to the dehalogenated byproduct.

Q4: Can the aldehyde group in this compound interfere with cross-coupling reactions?

A4: Yes, the aldehyde group is reactive and can participate in side reactions, especially with organometallic reagents or under strongly basic or reducing conditions. To avoid complications, it may be necessary to protect the aldehyde group as an acetal, for example, by reacting it with ethylene glycol. This protecting group is stable under the basic conditions of many cross-coupling reactions and can be easily removed with aqueous acid upon completion of the desired transformation.

Q5: What general handling and storage precautions should be taken for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is important to protect it from moisture and strong oxidizing agents. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Preventing Dehalogenation

This guide addresses the common issue of significant dehalogenation observed during reactions with this compound.

Issue: Significant Formation of 6-methoxynicotinaldehyde Byproduct

Logical Troubleshooting Workflow

Dehalogenation_Troubleshooting start Dehalogenation Observed catalyst Review Catalyst System (Catalyst & Ligand) start->catalyst base Evaluate Base catalyst->base If dehalogenation persists solvent_temp Assess Solvent & Temperature base->solvent_temp If dehalogenation persists reagents Check Reagent Quality & Stoichiometry solvent_temp->reagents If dehalogenation persists solution Problem Resolved reagents->solution Implement changes

Caption: A logical workflow for troubleshooting dehalogenation.

ParameterPotential Cause of DehalogenationRecommended SolutionsRationale
Catalyst/Ligand - Slow reductive elimination compared to dehalogenation. - Inefficient catalyst system for aryl chlorides.- Use bulky, electron-rich phosphine ligands: XPhos, SPhos, or RuPhos are excellent choices for Suzuki and Buchwald-Hartwig reactions. - Employ modern palladium pre-catalysts: G3 or G4 Buchwald pre-catalysts can improve reaction efficiency.Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. Modern pre-catalysts ensure the efficient formation of the active catalytic species.[3]
Base - Use of strong alkoxide bases (e.g., NaOtBu, KOtBu) which can generate Pd-H species via β-hydride elimination. - Presence of hydroxide impurities in the base.- Switch to weaker, non-nucleophilic inorganic bases: K₃PO₄ or Cs₂CO₃ are often effective and less prone to generating hydrides. - Use finely ground, anhydrous base: Ensure the base is dry and has a high surface area for optimal reactivity.Weaker inorganic bases are less likely to act as a hydride source. Anhydrous conditions prevent the formation of Pd-H from water.
Solvent - Use of protic solvents (e.g., alcohols) or solvents that can degrade to hydride sources (e.g., DMF, dioxane).- Use a non-polar, aprotic solvent: Toluene is often a superior choice over ethereal solvents like dioxane or polar aprotic solvents like DMF.[1] - Ensure anhydrous conditions: Use dry, degassed solvents.Toluene is less likely to be a hydride source compared to other common solvents. Removing water minimizes a key source of hydride formation.
Temperature - High reaction temperatures can accelerate dehalogenation pathways.- Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).Dehalogenation often has a higher activation energy than the desired coupling, so lowering the temperature can selectively slow down the undesired side reaction.
Reagents - Impurities in coupling partners (e.g., borane species in boronic acids). - Excess of certain reagents that can act as hydride donors.- Use high-purity reagents. - Carefully control stoichiometry: Avoid a large excess of the boronic acid or amine.High-purity reagents minimize potential sources of hydride impurities. Proper stoichiometry ensures that side reactions are minimized.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme

Suzuki_Reaction sub This compound reaction Pd Catalyst, Ligand Base, Toluene/H₂O 80-100 °C sub->reaction boronic +  Ar-B(OH)₂ boronic->reaction product 5-Aryl-6-methoxynicotinaldehyde reaction->product Aldehyde_Protection aldehyde This compound reaction p-TsOH (cat.) Toluene, Dean-Stark Reflux aldehyde->reaction glycol + Ethylene Glycol glycol->reaction acetal Protected Aldehyde reaction->acetal Suzuki_vs_Dehalogenation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl OxAdd->ArPdCl Transmetal Transmetalation (Ar'-B(OH)₂ + Base) ArPdCl->Transmetal PdH Ar-Pd(II)-H ArPdCl->PdH Displaces Cl⁻ ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->PdH Forms Pd-H RedElimH Reductive Elimination PdH->RedElimH RedElimH->Pd0 Regenerates Catalyst Dehalogenated Ar-H (Byproduct) RedElimH->Dehalogenated

References

Purification of crude 5-Chloro-6-methoxynicotinaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 5-Chloro-6-methoxynicotinaldehyde using column chromatography. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data presented in structured tables.

Experimental Protocol: Column Chromatography Purification

This section details the methodology for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (acid-washed)

Procedure:

  • Preparation of the Stationary Phase (Slurry Method):

    • Estimate the required amount of silica gel, typically a 30:1 to 100:1 ratio of silica gel to crude product by weight.[1]

    • Create a slurry by mixing the silica gel with the initial mobile phase (e.g., n-hexane) in a beaker, stirring gently to remove air bubbles.[1]

  • Packing the Column:

    • Secure the chromatography column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.[1]

    • Add a thin layer of sand (approximately 1 cm) over the plug.[1]

    • Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and prevent air bubbles.[2]

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the packed silica to protect the surface.[2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.[1]

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the dissolved sample.[1]

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.[1]

    • Carefully add this powder to the top of the prepared column.[1]

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in n-hexane).[2]

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient might be from 5% to 50% ethyl acetate in hexane.[3]

    • Maintain a consistent flow rate and ensure the column does not run dry.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of the product by Thin Layer Chromatography (TLC).

    • Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in n-hexane) and visualize the spots under a UV lamp.[2]

    • Combine the fractions that contain the pure product.

  • Solvent Removal and Purity Confirmation:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain the purified product.[2]

    • Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.[2]

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound by column chromatography.

Frequently Asked Questions:

  • Q1: What is the expected Rf value for this compound on TLC?

    • A1: The Rf value is highly dependent on the exact solvent system. In a 20% ethyl acetate in n-hexane system, a moderate Rf value (e.g., 0.3-0.5) would be a good target for achieving good separation.

  • Q2: How can I determine the optimal solvent system for the column?

    • A2: The optimal solvent system is typically determined by running several TLCs with varying solvent polarities. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of around 0.3.

  • Q3: My compound is not moving from the origin of the column. What should I do?

    • A3: This indicates that the mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (ethyl acetate) in your eluent.

  • Q4: The product is coming off the column too quickly with the solvent front. How can I fix this?

    • A4: This suggests the mobile phase is too polar. You should start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane).

  • Q5: I am seeing streaks instead of distinct spots on my TLC plates. What is the cause?

    • A5: Streaking can be caused by overloading the sample on the TLC plate, the sample being poorly soluble in the developing solvent, or the presence of very polar impurities. Try spotting a more dilute sample or using a slightly more polar developing solvent.

Troubleshooting Guide:

Problem Potential Cause Solution
Low or No Product Recovery The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica before running the column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[4]
The fractions containing the product are too dilute to detect.Concentrate the fractions where you expect the product to be and re-check by TLC.[4]
Poor Separation of Product and Impurities The chosen solvent system is not optimal.Optimize the mobile phase using TLC to achieve better separation between the spots of your product and impurities.[5]
The column was packed improperly, leading to channeling.Ensure the column is packed evenly without any air bubbles or cracks. The slurry packing method is generally reliable.[2]
Product Elutes with Tailing The sample was overloaded on the column.Use a larger column or reduce the amount of crude material being purified.
The eluting solvent is not strong enough to move the compound effectively.Once the product starts eluting, you can slightly increase the polarity of the mobile phase to sharpen the elution band.[4]
Crystallization of Product in the Column The compound has low solubility in the eluting solvent.You may need to switch to a solvent system where the product is more soluble. Dissolving the sample in a small amount of a stronger solvent before loading can sometimes help, but this should be done with caution.[4]

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of substituted nicotinaldehydes, which can be adapted for this compound.

Parameter Value/Range Reference
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[1][2]
Mobile Phase Gradient of Ethyl Acetate in n-Hexane (or Petroleum Ether)[3][5][6]
Initial Eluent Composition 5-10% Ethyl Acetate in n-Hexane[2]
Final Eluent Composition Up to 50% Ethyl Acetate in n-Hexane[3]
Silica Gel to Crude Product Ratio (w/w) 30:1 to 100:1[1]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the purification and a troubleshooting logic for common issues.

G cluster_workflow Experimental Workflow prep_column Prepare and Pack Silica Gel Column load_sample Load Crude Product (Dry Loading) prep_column->load_sample elute Elute with Gradient of Hexane/Ethyl Acetate load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions concentrate Concentrate Under Reduced Pressure combine_fractions->concentrate pure_product Pure 5-Chloro-6- methoxynicotinaldehyde concentrate->pure_product

Caption: Workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic start Problem Encountered During Purification check_separation Poor Separation? start->check_separation check_elution No Elution of Product? start->check_elution check_recovery Low Product Recovery? start->check_recovery optimize_solvent Optimize Solvent System Using TLC check_separation->optimize_solvent Yes repack_column Repack Column Carefully check_separation->repack_column If channeling increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Yes check_stability Check Compound Stability on Silica Gel check_recovery->check_stability Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Chloro-6-methoxynicotinaldehyde. The information is tailored to address common challenges and impurities encountered during synthesis, particularly when employing the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-chloro-2-methoxypyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the pyridine ring. The methoxy group in the starting material activates the pyridine ring, facilitating this electrophilic substitution.

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction?

A2: Several parameters are crucial for a successful synthesis:

  • Reagent Quality: The purity and dryness of both POCl₃ and DMF are paramount for the efficient formation of the active Vilsmeier reagent.

  • Stoichiometry: The ratio of the Vilsmeier reagent to the 3-chloro-2-methoxypyridine substrate should be carefully controlled, typically using a slight excess of the reagent.

  • Temperature: The reaction temperature needs to be optimized. The formation of the Vilsmeier reagent is usually performed at low temperatures (0-5 °C), while the subsequent formylation may require heating.

  • Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction duration or overheating.

Q3: What are the potential impurities I might encounter in the synthesis of this compound?

A3: Impurities can arise from various sources during the synthesis. These can be broadly categorized as:

  • Unreacted Starting Material: Residual 3-chloro-2-methoxypyridine.

  • Isomeric Impurities: Regioisomers of the desired product, such as 3-chloro-2-methoxy-4-formylpyridine or 3-chloro-2-methoxy-6-formylpyridine, may form due to non-selective formylation.

  • Over-reaction Products: Although less common, diformylation of the pyridine ring can occur under harsh reaction conditions.

  • Side-reaction Products: Impurities can be generated from side reactions, such as the demethylation of the methoxy group to yield 5-chloro-6-hydroxynicotinaldehyde, or dechlorination to produce 6-methoxynicotinaldehyde.

  • Degradation Products: The final product, being an aldehyde, is susceptible to oxidation to the corresponding carboxylic acid, 5-chloro-6-methoxynicotinic acid, especially during workup and storage.

Q4: How can I purify the crude this compound?

A4: The most common and effective method for purifying the final product is column chromatography on silica gel. A solvent system with a gradient of hexane and ethyl acetate is typically employed to separate the desired product from impurities with different polarities. Recrystallization from a suitable solvent system can also be an effective technique for obtaining a high-purity crystalline product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Vilsmeier reagent. 2. Insufficiently activated substrate. 3. Incorrect reaction temperature.1. Ensure POCl₃ and DMF are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use. 2. Verify the identity and purity of the 3-chloro-2-methoxypyridine starting material. 3. Optimize the reaction temperature. The Vilsmeier-Haack reaction often requires heating.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of Vilsmeier reagent.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. 2. Use a slight excess of the Vilsmeier reagent to drive the reaction to completion.
Formation of Isomeric Impurities Non-regioselective formylation of the pyridine ring.Purification by column chromatography is the most effective method to separate isomers. Optimization of the mobile phase may be required for complete separation.
Presence of a More Polar Impurity (by TLC) 1. Demethylation of the methoxy group. 2. Oxidation of the aldehyde to a carboxylic acid.1. Avoid excessive heating and prolonged reaction times. Consider using milder reaction conditions. 2. Employ a mild workup procedure, avoiding strong oxidizing agents. Store the purified product under an inert atmosphere and protected from light.
Difficult Purification Impurities with similar polarity to the desired product.Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative HPLC for challenging separations.

Impurity Characterization

The following table summarizes the expected and known mass-to-charge ratios (m/z) and key predicted ¹H NMR chemical shifts for the target product and potential impurities. This data can aid in the identification of components in your reaction mixture by LC-MS and NMR analysis.

Compound Structure Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Predicted Key ¹H NMR Shifts (ppm, CDCl₃) *
This compound (Target Product) 171.58172.58Aldehyde-H: ~9.8-10.2, Pyridine-H: ~8.0-8.5 (2H), Methoxy-H: ~4.0
3-chloro-2-methoxypyridine (Starting Material) 143.57144.57Pyridine-H: ~7.0-8.2 (3H), Methoxy-H: ~3.9
3-chloro-2-methoxy-4-formylpyridine (Isomer) 171.58172.58Aldehyde-H: ~10.0-10.4, Pyridine-H: ~7.5-8.0 (2H), Methoxy-H: ~4.1
3-chloro-2-methoxy-6-formylpyridine (Isomer) 171.58172.58Aldehyde-H: ~9.9-10.3, Pyridine-H: ~7.6-8.1 (2H), Methoxy-H: ~4.0
5-chloro-6-hydroxynicotinaldehyde 157.55158.55Aldehyde-H: ~9.7-10.1, Pyridine-H: ~7.8-8.3 (2H), Hydroxyl-H: broad singlet
6-methoxynicotinaldehyde 137.14138.14Aldehyde-H: ~9.9 (s, 1H), Pyridine-H: ~8.77 (m, 1H), 8.12 (dd, 1H), 6.99 (d, 1H), Methoxy-H: ~3.97 (s, 3H)[1]
5-chloro-6-methoxynicotinic acid 187.58188.58Carboxyl-H: broad singlet, Pyridine-H: ~8.1-8.6 (2H), Methoxy-H: ~4.0

*Predicted NMR shifts are estimations based on analogous structures and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Representative Vilsmeier-Haack Formylation of 3-chloro-2-methoxypyridine

Disclaimer: This is a representative, unoptimized protocol. Researchers should perform their own optimization and safety assessment.

Materials:

  • 3-chloro-2-methoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 3-chloro-2-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a predetermined optimal temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable gradient of hexane/ethyl acetate.

Visualizations

Synthesis_Pathway start 3-chloro-2-methoxypyridine product This compound start->product Vilsmeier-Haack Formylation reagent POCl3, DMF Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities start Reaction Outcome Unsatisfactory low_yield Low or No Product start->low_yield Check Yield impure Impure Product start->impure Check Purity (TLC/LC-MS) reagent_check Check Reagent Quality (anhydrous?) low_yield->reagent_check start_mat Unreacted Starting Material impure->start_mat isomers Isomeric Products impure->isomers side_prod Side-Reaction Products impure->side_prod temp_check Optimize Temperature and Reaction Time reagent_check->temp_check ratio_check Adjust Stoichiometry temp_check->ratio_check start_mat->ratio_check Increase Reagent purif Optimize Purification isomers->purif Optimize Chromatography side_prod->purif Impurity_Formation cluster_products Reaction Products start 3-chloro-2-methoxypyridine + Vilsmeier Reagent target This compound (Desired Product) start->target Main Reaction isomer1 Isomeric Aldehydes start->isomer1 Side Reaction (Alternative Formylation) demethylated 5-chloro-6-hydroxynicotinaldehyde target->demethylated Side Reaction (Demethylation) dechlorinated 6-methoxynicotinaldehyde target->dechlorinated Side Reaction (Dechlorination)

References

Technical Support Center: Optimizing Reaction Yield for 5-Chloro-6-methoxynicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Chloro-6-methoxynicotinaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methoxy-3-chloropyridine.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyridine ring.

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?

Successful synthesis of this compound via the Vilsmeier-Haack reaction is dependent on several critical parameters:

  • Reagent Quality: The purity and anhydrous nature of both DMF and POCl₃ are paramount. Moisture can lead to the deactivation of the Vilsmeier reagent, significantly reducing the reaction yield.[2]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-methoxy-3-chloropyridine substrate typically ranges from 1.1 to 1.5 equivalents to ensure complete conversion of the starting material.[2]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) during the addition of reagents to control the initial exothermic reaction. The temperature is then gradually increased and maintained for a specific duration to drive the reaction to completion.[1][2]

  • Reaction Time: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

Q3: What are the potential side products and impurities I should be aware of?

Several impurities and side products can arise during the synthesis, including:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-methoxy-3-chloropyridine.

  • Isomeric Products: Although formylation is expected at the 5-position, minor amounts of other regioisomers may form.

  • Over-reaction Products: Under harsh conditions, diformylation of the pyridine ring can occur, though this is less common.[2]

  • Hydrolysis Products: The presence of water during work-up can lead to the hydrolysis of the chloro group, forming the corresponding hydroxy derivative.[2]

  • Degradation of the Aldehyde: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid if not handled properly during work-up and storage.

Q4: How can I effectively purify the final product?

Purification of this compound can be achieved through standard laboratory techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel column with a suitable eluent system, such as a gradient of hexane and ethyl acetate, is commonly used.[3]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can yield a product with high purity.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture or impure reagents. 2. Insufficient reaction temperature or time. 3. Incorrect stoichiometry of reagents.1. Ensure DMF and POCl₃ are anhydrous and of high purity. Prepare the Vilsmeier reagent fresh before use. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Extend the reaction time if necessary. 3. Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of Vilsmeier reagent.1. Increase the reaction time or temperature, monitoring closely. 2. Ensure an adequate excess of the Vilsmeier reagent is used.
Formation of Multiple Products (Side Reactions) 1. Non-regioselective formylation. 2. Over-reaction (diformylation) due to harsh conditions. 3. Hydrolysis of the chloro group during work-up.1. Optimize the reaction temperature; lower temperatures often improve selectivity. 2. Use a controlled stoichiometry of the Vilsmeier reagent and avoid excessive heating. 3. Ensure anhydrous conditions during the reaction and perform the aqueous work-up at low temperatures.
Difficulty in Product Purification 1. Impurities with similar polarity to the product. 2. The product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography; a gradient elution may be necessary for better separation. 2. Attempt trituration with a non-polar solvent like hexane to induce solidification. If the product remains an oil, meticulous column chromatography is the primary purification method.
Product Degradation (e.g., discoloration) 1. Oxidation of the aldehyde group. 2. Formation of colored byproducts from the Vilsmeier-Haack reaction.1. Use mild work-up procedures and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Purification by column chromatography is often necessary to remove colored impurities.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 2-methoxy-3-chloropyridine

Materials:

  • 2-methoxy-3-chloropyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 5°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 2-methoxy-3-chloropyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Cautiously add a saturated aqueous sodium bicarbonate solution to neutralize the mixture to a pH of 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

experimental_workflow reagent_prep Vilsmeier Reagent Formation formylation Formylation Reaction reagent_prep->formylation Add substrate workup Aqueous Work-up & Neutralization formylation->workup Quench reaction extraction Extraction with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification product 5-Chloro-6-methoxy- nicotinaldehyde purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Reaction Yield? check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Yes success Improved Yield start->success No optimize_temp Optimize Reaction Temperature & Time check_reagents->optimize_temp check_stoichiometry Verify Stoichiometry (1.1-1.5 eq. Vilsmeier) optimize_temp->check_stoichiometry purification_issue Difficulty in Purification? check_stoichiometry->purification_issue optimize_chromatography Optimize Chromatography Solvent System purification_issue->optimize_chromatography Yes purification_issue->success No triturate Attempt Trituration with Non-Polar Solvent optimize_chromatography->triturate triturate->success

References

Troubleshooting low conversion in 5-Chloro-6-methoxynicotinaldehyde coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during coupling reactions with 5-Chloro-6-methoxynicotinaldehyde.

General Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses broad issues applicable to various palladium-catalyzed cross-coupling reactions involving this compound.

Q1: My reaction shows very low conversion with a significant amount of starting material remaining. What are the common causes?

Low conversion is a frequent issue that can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species is sensitive and can be deactivated by oxygen.[1][2] Ensure your palladium source is active. Using air-stable pre-catalysts, which contain both the palladium and the ligand, can often provide more consistent results.[1]

  • Poor Reagent Quality: Impurities in starting materials, coupling partners (e.g., boronic acids), or solvents can interfere with the catalyst.[2] It is crucial to use pure, anhydrous, and degassed solvents.[1]

  • Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient. For challenging substrates, temperatures between 80-110 °C are common.[1][3]

  • Ineffective Base: The choice and quality of the base are critical. The base may be too weak, not soluble enough in the reaction medium, or of poor quality.[2]

  • Oxygen Contamination: Failure to maintain a strictly inert atmosphere is a primary cause of catalyst deactivation, leading to the formation of palladium black and stalled reactions.[1][2]

Q2: I am observing a significant amount of 6-methoxynicotinaldehyde as a byproduct. What is this side reaction and how can I prevent it?

This side reaction is known as dehalogenation, where the chlorine atom is replaced by a hydrogen atom.[4] This is a common issue with electron-deficient aryl chlorides like this compound.[4]

Causes and Solutions:

Potential CauseRecommended SolutionRationale
Inefficient Catalyst System Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4]These ligands promote the desired cross-coupling pathway over premature reductive elimination that can lead to dehalogenation.
Solvent Effects Toluene is often a better choice than ethereal solvents like dioxane or polar aprotic solvents like DMF.[4]The polarity and coordinating ability of the solvent can influence the stability of intermediates in the catalytic cycle.[4]
Suboptimal Base/Temperature Screen different bases and consider lowering the reaction temperature.[5]A less aggressive base or lower temperature might reduce the rate of this side reaction.[5]

Q3: My reaction is highly sensitive to the atmosphere. What are the best practices for ensuring anaerobic conditions?

Exclusion of oxygen is critical as it deactivates the Pd(0) catalyst.[1] To ensure anaerobic conditions:

  • Degas Solvents: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. For more rigorous applications, use the freeze-pump-thaw technique.[1]

  • Use Schlenk Techniques: Assemble glassware and flame-dry it under a vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[1]

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of nitrogen or argon, for instance, by using a gas bubbler or a balloon.[1]

Q4: How should I properly handle and store this compound?

Proper handling and storage are crucial to maintain the compound's stability. Store the compound in a cool, dry, and well-ventilated place with containers tightly closed.[4] For long-term storage, keeping it under an inert atmosphere like nitrogen or argon is recommended to prevent degradation.[6]

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: My Suzuki-Miyaura coupling with this compound is giving a low yield. Which parameters are most important to optimize?

For a successful Suzuki coupling, a careful selection of catalyst, ligand, base, and solvent is required.

ParameterRecommendationRationale
Catalyst/Ligand For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] Use a system with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4]These advanced ligands stabilize the catalyst and promote the difficult oxidative addition step with the aryl chloride.[3]
Base Screen inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][7][8] The base must be finely ground and anhydrous.The base is essential for activating the boronic acid to form a more nucleophilic boronate species required for the transmetalation step.[3]
Solvent Anhydrous, degassed toluene or dioxane, often with a small amount of water, is effective.[4][8]The solvent system must be able to dissolve both the organic substrates and facilitate the action of the inorganic base.
Boronic Acid Quality If protodeboronation is suspected (boronic acid is replaced by 'H'), consider switching to a more stable boronic acid pinacol ester or a potassium trifluoroborate salt.[3]These reagents are less prone to decomposition under aqueous basic conditions.[3]
Buchwald-Hartwig Amination (C-N Bond Formation)

Q: I am struggling with the Buchwald-Hartwig amination of this compound. What is the recommended catalyst system?

The C-N coupling of aryl chlorides is demanding and requires a highly active catalyst system.

ParameterRecommendationRationale
Catalyst/Ligand A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos) is generally required.[1]Aryl chlorides are less reactive than bromides or iodides, and these powerful ligands are necessary to facilitate the catalytic cycle.[1][9]
Pre-catalyst Use an air-stable palladium pre-catalyst (e.g., XPhos Pd G3).[1][4]Pre-catalysts simplify reaction setup, ensure the correct palladium-to-ligand ratio, and often provide more consistent and reproducible results.[1]
Base A strong base, typically sodium tert-butoxide (NaOtBu), is crucial.[1]The strong base is needed to deprotonate the amine, making it more nucleophilic, and to facilitate the formation of the key palladium-amide intermediate.[1] Weaker bases often result in much slower reactions or failure.[1]
Solvent High-boiling, non-coordinating solvents like toluene or dioxane are standard.[5]These solvents are stable at the high temperatures often required for the reaction.
Temperature Reaction temperatures typically range from 80-110 °C.[5]Sufficient thermal energy is needed to overcome the activation barrier, especially for less reactive aryl chlorides.
Sonogashira Coupling (C-C Alkyne Formation)

Q: In my Sonogashira coupling, I observe significant homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this side product?

Glaser coupling is the most common side reaction in Sonogashira couplings.

ParameterRecommendationRationale
Copper Co-catalyst Use a copper-free protocol.[10]The copper(I) co-catalyst is the primary promoter of oxidative alkyne homocoupling.[10][11] Eliminating it avoids this pathway.
Atmosphere Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[10]Oxygen promotes the oxidative dimerization of the alkyne, especially in the presence of copper.[10]
Alkyne Addition Add the terminal alkyne slowly to the reaction mixture via syringe pump.[10]Maintaining a low concentration of the alkyne disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[10]
Catalyst System Since aryl chlorides are the least reactive halides for this coupling, a highly active palladium catalyst is necessary.[11][12]Higher catalyst loadings or more specialized ligand systems may be required to achieve a reasonable reaction rate.[10]

Experimental Protocols

The following are generalized starting procedures. Optimization for specific substrates is likely necessary.

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried Schlenk tube.[3][4]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene/water 10:1 v/v).[4]

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.[1]

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed toluene via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions typically run for 12-24 hours.[1]

  • Work-up: Once complete, cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1]

Visualizations

TroubleshootingWorkflow start Low Conversion or Stalled Reaction check_reagents Check Reagents start->check_reagents check_conditions Check Conditions start->check_conditions check_atmosphere Check Atmosphere start->check_atmosphere solution_reagents Use high-purity, anhydrous reagents. Use stable coupling partners (e.g., boronic esters). check_reagents->solution_reagents solution_conditions Optimize Temperature (80-110°C). Screen Catalyst, Ligand, & Base. Increase reaction time. check_conditions->solution_conditions solution_atmosphere Thoroughly degas solvent. Use Schlenk techniques. Maintain positive inert gas pressure. check_atmosphere->solution_atmosphere

Caption: A workflow for troubleshooting low conversion.

CatalystSelection start Select Coupling Reaction suzuki Suzuki (C-C) start->suzuki buchwald Buchwald (C-N) start->buchwald sonogashira Sonogashira (C-C alkynyl) start->sonogashira suzuki_cat Catalyst: Pd Pre-catalyst Ligand: XPhos, SPhos Base: K3PO4, Cs2CO3 suzuki->suzuki_cat buchwald_cat Catalyst: Pd Pre-catalyst Ligand: XPhos, RuPhos Base: NaOtBu, LHMDS buchwald->buchwald_cat sonogashira_cat Catalyst: Pd(PPh3)4 / CuI (Or Copper-Free) Base: Et3N, Piperidine sonogashira->sonogashira_cat

Caption: Decision tree for selecting reaction components.

BuchwaldHartwigCycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)(Cl)L2 pd0->pd2_oxidative Oxidative Addition (Ar-Cl) pd2_amine [Ar-Pd(II)(HNR'R'')L2]+ pd2_oxidative->pd2_amine Amine Coordination (HNR'R'') pd2_amido Ar-Pd(II)(NR'R'')L2 pd2_amine->pd2_amido Deprotonation (-Base-H+) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: The Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Purifying 5-Chloro-6-methoxynicotinaldehyde with Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-6-methoxynicotinaldehyde using recrystallization techniques.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test small batches with various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find a suitable one.
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[1][2] - Induce crystallization by: - Scratching the inside of the flask with a glass rod at the meniscus.[2][3] - Adding a seed crystal of the pure compound.[2] - Cooling the solution in an ice bath to further decrease solubility.[4][5]
The compound "oils out" instead of forming crystals. - The compound is significantly impure. - The solution is cooling too quickly, causing the compound to come out of solution above its melting point. - The chosen solvent system is not ideal.- Try redissolving the oil by heating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[1][2] - Consider purifying the crude material by another method, such as column chromatography, before recrystallization.[6] - For mixed solvent systems, ensure the second solvent (the "poor" solvent) is added slowly at the boiling point of the first solvent until the solution becomes slightly cloudy, then clarify with a drop of the "good" solvent before cooling.[5]
Crystals form too quickly. The solution is too concentrated or is cooling too rapidly.Rapid crystallization can trap impurities.[1] To slow it down, reheat the solution, add a small amount of extra solvent, and ensure the flask is well-insulated to allow for gradual cooling.[1]
The final product is still impure. - The cooling process was too fast, trapping impurities. - The crystals were not washed properly after filtration.- Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities on the crystal surfaces.
Low recovery of the purified compound. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1] - The compound is partially soluble in the cold solvent. - Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used in the initial dissolution step. - Cool the solution in an ice bath for a longer period to maximize crystal formation. - To prevent premature crystallization during filtration, use a heated funnel or preheat the filter funnel and receiving flask with hot solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that readily dissolves the compound at high temperatures but has poor solubility at low temperatures. For aromatic compounds like this compound, good starting points for solvent screening include alcohols such as ethanol and methanol.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[7] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude solid.[3] This creates a saturated solution that will yield a good crop of crystals upon cooling. Add the hot solvent portion-wise to the compound being purified until it just dissolves.[4]

Q3: My compound has formed an oil. Can I still get crystals?

A3: Oiling out can be resolved. Try reheating the flask to redissolve the oil, then add a small amount of additional solvent and allow the solution to cool more slowly.[1][2] If this fails, you may need to recover the crude material by removing the solvent and attempting the recrystallization with a different solvent system or purifying the compound by another technique like column chromatography.[2]

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent to dissolve your compound. After allowing the solution to cool to room temperature, place it in an ice bath to maximize the amount of product that crystallizes out of the solution.[4] Be careful not to use an excessive amount of cold solvent when washing the crystals.

Q5: Should I use a single solvent or a mixed solvent system?

A5: A single solvent is often preferred for its simplicity. However, if a single solvent that meets the criteria of high solubility when hot and low solubility when cold cannot be found, a mixed solvent system is a good alternative.[5] In a mixed solvent system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent in which it is sparingly soluble is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and cooled slowly to allow for crystal growth.

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated filter funnel and receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely. The purity of the recrystallized product can be assessed by techniques such as melting point analysis or spectroscopy.

Data Presentation

Solvent/Solvent System Solubility at Room Temp. (mg/mL) Solubility at Boiling (mg/mL) Crystal Appearance Recovery Yield (%) Purity (e.g., by HPLC, mp)
Example: Ethanol
Example: Ethanol/Water (9:1)
Example: Ethyl Acetate
Example: Heptane

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_solutions cluster_oil start No Crystals Form boil_solvent Boil off excess solvent start->boil_solvent Too much solvent? scratch Scratch flask interior start->scratch Supersaturated? seed Add a seed crystal scratch->seed ice_bath Cool further in an ice bath seed->ice_bath oils_out Compound Oils Out reheat Reheat and add more solvent oils_out->reheat Cooling too fast? change_solvent Change solvent system oils_out->change_solvent Impure sample or poor solvent choice? slow_cool Cool very slowly reheat->slow_cool

Caption: Troubleshooting guide for common recrystallization issues.

References

Impact of solvent on 5-Chloro-6-methoxynicotinaldehyde reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-6-methoxynicotinaldehyde. The focus is on understanding and mitigating the formation of reaction side products, with a particular emphasis on the impact of solvent choice during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical side products?

The most common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-chloro-3-methoxypyridine. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Common side products can be categorized as follows:

  • Isomeric Impurities: Non-regioselective formylation can lead to the formation of other chloro-methoxynicotinaldehyde isomers.

  • Over-reaction Products: Diformylation of the pyridine ring can occur under harsh reaction conditions.

  • Chlorinated Byproducts: Side reactions involving the Vilsmeier reagent can introduce additional chlorine atoms.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, especially during work-up and storage.[1]

Q2: How does the choice of solvent affect the Vilsmeier-Haack reaction and the formation of side products?

The solvent can significantly influence the outcome of the Vilsmeier-Haack reaction. While DMF often serves as both a reagent and a solvent, other solvents like dichloromethane (DCM), dichloroethane, benzene, and o-xylene can be used.[2][3] The polarity and boiling point of the solvent can affect reaction kinetics, solubility of reactants, and the reaction temperature, thereby influencing the product yield and the side product profile. For instance, in a study on a similar substrate, using DMF as the solvent resulted in the highest product yield compared to benzene, o-xylene, and dichloroethane.[2] Halogenated solvents like 1,2-dichloroethane (DCE) are often effective, whereas using a solvent like benzene may lead to decomposition of starting materials in some cases.[4]

Q3: What are the best methods for purifying this compound and removing side products?

Purification can be achieved through several methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel column with an appropriate eluent system, such as a hexane and ethyl acetate gradient, is commonly used.[1]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent technique for obtaining a high-purity crystalline product.[1]

  • Derivative Formation: In cases where the product is an oil or difficult to purify, forming a crystalline derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde, can be a useful strategy.[1]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Vilsmeier reagent.Ensure high purity and anhydrous conditions for POCl₃ and DMF. Prepare the Vilsmeier reagent fresh before use.[1]
Insufficiently activated substrate.Confirm the purity of the 2-chloro-3-methoxypyridine starting material.
Incorrect reaction temperature.Ensure the reaction reaches the optimal temperature for a sufficient duration. Some reactions may require heating to proceed effectively.[4]
Presence of Unreacted Starting Material Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using TLC or HPLC.[1]
Insufficient amount of Vilsmeier reagent.Use a slight excess of the Vilsmeier reagent to drive the reaction to completion.[1]
Formation of Isomeric Impurities Non-regioselective formylation.Optimize the reaction temperature; lower temperatures may improve regioselectivity. The most effective way to remove isomers is through careful column chromatography.[1]
Product Degradation (e.g., oxidation to carboxylic acid) Harsh work-up conditions.Use mild work-up procedures and avoid strong oxidizing agents. Neutralize the reaction mixture carefully at a low temperature.[1][4]
Exposure to air and light during storage.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]
Difficulty in Purifying the Product Impurities with similar polarity to the product.Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase.[1]
Oily product that is difficult to crystallize.Attempt trituration with a non-polar solvent like hexane to induce crystallization. Explore different solvent systems for recrystallization.[1]

Quantitative Data on Solvent Effects

Solvent Reaction Time (h) Yield (%) Reference
o-xylene632[2]
DMF561[2]
Benzene645[2]
Dichloroethane653[2]

This data is for the formylation of 2-methylpyrimidine-4,6-diol and is presented for illustrative purposes.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add phosphoryl chloride (POCl₃) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.[1]

  • Reaction with Substrate: Dissolve 2-chloro-3-methoxypyridine in an anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

experimental_workflow Experimental Workflow for Optimizing Reaction and Minimizing Side Products cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagent_prep Prepare Anhydrous Reagents and Solvents start->reagent_prep vilsmeier_formation Form Vilsmeier Reagent (POCl3 + DMF at 0°C) reagent_prep->vilsmeier_formation add_substrate Add 2-chloro-3-methoxypyridine in chosen solvent vilsmeier_formation->add_substrate heat_reaction Heat Reaction (Monitor by TLC) add_substrate->heat_reaction quench Quench with Ice & Neutralize heat_reaction->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Product and Side Products (NMR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for optimizing the reaction and minimizing side products.

solvent_impact Impact of Solvent Properties on Side Product Formation cluster_solvent Solvent Properties cluster_effects Reaction Effects cluster_outcomes Potential Outcomes polarity Polarity kinetics Reaction Kinetics polarity->kinetics boiling_point Boiling Point temperature Reaction Temperature boiling_point->temperature solubility Reactant Solubility homogeneity Reaction Homogeneity solubility->homogeneity yield Product Yield kinetics->yield isomers Isomeric Impurities kinetics->isomers over_reaction Over-reaction temperature->over_reaction decomposition Decomposition temperature->decomposition homogeneity->yield

Caption: Logical relationships between solvent properties and potential side products.

References

Technical Support Center: Managing Acidic Impurities in 5-Chloro-6-methoxynicotinaldehyde Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the management of acidic impurities during the work-up of 5-Chloro-6-methoxynicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common acidic impurity encountered during the work-up of this compound?

A1: The most prevalent acidic impurity is 5-chloro-6-methoxynicotinic acid, which forms from the oxidation of the aldehyde functional group.[1]

Q2: How is this acidic impurity formed?

A2: The aldehyde group in this compound is susceptible to oxidation, which can be caused by exposure to air (atmospheric oxygen), especially under harsh work-up conditions or during prolonged storage.[1] The use of strong oxidizing agents in preceding steps, if not properly quenched, can also contribute to its formation.

Q3: How can the formation of 5-chloro-6-methoxynicotinic acid be minimized?

A3: To minimize the formation of the carboxylic acid impurity, it is recommended to:

  • Use mild work-up procedures.

  • Avoid prolonged exposure of the reaction mixture or the isolated product to air and light.[1]

  • Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ensure that any oxidizing agents used in the synthesis are completely quenched before work-up.

Q4: What is the recommended procedure for removing acidic impurities during the work-up?

A4: An aqueous wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is a standard and effective method.[1][2] This procedure, known as an acid-base extraction, converts the acidic impurity into its corresponding sodium salt, which is highly soluble in the aqueous layer and can thus be separated from the desired aldehyde in the organic layer.[3]

Q5: How can I verify the removal of acidic impurities?

A5: The removal of acidic impurities can be verified by:

  • Testing the pH of the aqueous layer after the final basic wash to ensure it is neutral or slightly basic.

  • Thin-Layer Chromatography (TLC) analysis of the organic layer, where the acidic impurity will have a different Rf value than the aldehyde.

  • High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the main product and its impurities.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low pH of the organic layer after aqueous work-up. Incomplete neutralization of acidic components from the reaction or significant formation of the carboxylic acid impurity.Perform additional washes with a saturated sodium bicarbonate solution. After each wash, gently shake the separatory funnel, venting frequently to release any CO₂ pressure, and then check the pH of the aqueous layer until it is neutral or basic.[3][4]
A persistent impurity spot is observed on TLC close to the baseline. This may indicate the presence of the highly polar carboxylic acid impurity.Spot the crude product alongside a co-spot with the starting material on a TLC plate. Develop the plate and visualize. If the polar spot persists, perform a basic wash as described above and re-analyze by TLC. The intensity of the impurity spot should be significantly reduced. For complete removal, column chromatography may be necessary.[1]
HPLC analysis of the final product shows a significant peak for the carboxylic acid. The basic wash was insufficient to remove all the acidic impurity, or the aldehyde oxidized during storage.If the impurity level is unacceptable, the material can be re-dissolved in an organic solvent and subjected to further basic washes. Alternatively, purification by silica gel column chromatography is a highly effective method for separating the less polar aldehyde from the more polar carboxylic acid.[1] Ensure the purified material is stored under an inert atmosphere and protected from light to prevent further oxidation.[1]

Data Presentation

Table 1: Hypothetical Effectiveness of a Saturated Sodium Bicarbonate Wash

Analyte% Composition in Crude Product% Composition after NaHCO₃ Wash
This compound94.0%99.5%
5-chloro-6-methoxynicotinic acid5.0%<0.1%
Other Impurities1.0%0.4%

Table 2: Illustrative Purity Improvement via Column Chromatography

SamplePurity of this compound (by HPLC)
Crude Product (after basic wash)99.5%
Combined Fractions from Column Chromatography>99.9%

Experimental Protocols

Protocol 1: Work-up with Saturated Sodium Bicarbonate Wash
  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was carried out in a water-miscible solvent, add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Washing: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[3]

  • Separation: Allow the layers to separate completely. Drain the lower organic layer. If the organic solvent is less dense than water, the top layer is the organic layer.

  • Repeat: Repeat the wash (steps 3-5) one or two more times. After the final wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane. The less polar aldehyde will elute before the more polar carboxylic acid impurity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: HPLC Method for Purity Analysis (Illustrative)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

Visualizations

G cluster_synthesis Synthesis & Work-up cluster_analysis Analysis & Purification start Crude Reaction Mixture wash Wash with sat. NaHCO3 start->wash separate Separate Layers wash->separate dry Dry Organic Layer separate->dry concentrate Concentrate dry->concentrate check_purity Check Purity (TLC/HPLC) concentrate->check_purity is_pure Purity > 99.5%? check_purity->is_pure final_product Final Product is_pure->final_product Yes column Column Chromatography is_pure->column No column->check_purity

Caption: Workflow for Managing Acidic Impurities.

G cluster_main Main Reaction Pathway cluster_side Side Reaction start Starting Material product This compound start->product Formylation Reaction impurity 5-chloro-6-methoxynicotinic acid (Acidic Impurity) product->impurity Oxidation (Air, H2O)

Caption: Formation of the target aldehyde and acidic impurity.

References

Catalyst selection to minimize byproducts in 5-Chloro-6-methoxynicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-Chloro-6-methoxynicotinaldehyde. The focus is on selecting the appropriate catalyst to minimize byproduct formation in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The chlorine atom at the 6-position of this compound is highly susceptible to displacement. The most common and synthetically useful transformations are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[1][3]

  • Cyanation: For the introduction of a cyano group using a cyanide source like zinc cyanide.[1]

Q2: What are the typical byproducts observed in these cross-coupling reactions?

A2: The primary byproducts in palladium-catalyzed cross-coupling reactions with this compound include:

  • Dehalogenation: Reduction of the starting material to 6-methoxynicotinaldehyde. This occurs when the palladium intermediate undergoes reaction with a hydride source instead of the desired coupling partner.[4]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the aryl halide starting material.[5]

  • Protodeboronation: Cleavage of the C-B bond in the boronic acid, leading to the formation of an arene byproduct.[5]

  • Formation of Palladium Black: Precipitation of palladium metal from the reaction mixture, which reduces catalyst efficiency and can lead to lower yields.[5]

Q3: How does the choice of catalyst influence the formation of byproducts?

A3: The catalyst system, comprising a palladium precursor and a ligand, is critical in controlling selectivity and minimizing byproducts.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often used.[6] These ligands promote the desired reductive elimination step over side reactions like beta-hydride elimination and stabilize the catalytic species, preventing the formation of palladium black.[3][6] The choice of ligand can also influence the rate of oxidative addition.[3]

  • Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used.[7][8] Pd(II) precursors are reduced in situ to the active Pd(0) species. The choice can affect catalyst activation and stability.

Troubleshooting Guides

Issue 1: High Levels of Dehalogenated Byproduct in Suzuki-Miyaura Coupling

Cause: The formation of palladium hydride species, which can arise from impurities in reagents or solvents, can lead to the undesired reduction of the starting material.[4] Certain solvents and bases can also promote this side reaction.[4]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Use bulky, electron-donating ligands like XPhos or SPhos. These ligands can accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.[3]

    • Employ pre-formed palladium catalysts (e.g., XPhos Pd G3) to ensure a consistent and active catalytic species.[4]

  • Base Selection:

    • Use a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium tert-butoxide (NaOtBu), which can sometimes promote dehalogenation.[4]

  • Solvent Choice:

    • Toluene is often a better solvent choice than ethereal solvents like dioxane or polar aprotic solvents like DMF, where dehalogenation can be more prevalent.[4]

  • Reagent Purity:

    • Ensure all reagents and solvents are anhydrous and free of impurities that could act as hydride sources.[4] Degassing the solvent is crucial.

Issue 2: Low Yield and Formation of Homocoupling Products in Buchwald-Hartwig Amination

Cause: Slow oxidative addition or reductive elimination can allow for side reactions like the homocoupling of starting materials. The amine substrate might also be deactivating the catalyst.[3]

Troubleshooting Steps:

  • Ligand Optimization:

    • The choice of ligand is critical for accommodating different amine substrates. For primary amines, ligands like BrettPhos have shown good selectivity. For secondary amines, RuPhos is often effective.

    • Bulky biarylphosphine ligands (Buchwald ligands) are generally preferred as they favor the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[3][6]

  • Base and Catalyst Combination:

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.

    • The combination of the palladium source and ligand should be chosen carefully. Pre-catalysts often provide more reliable results.

  • Reaction Conditions:

    • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.

    • Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation.

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-pyridines

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene100~95 (estimated)[1]
Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/Water90-100High (unspecified)[2]
XPhos Pd G3K₃PO₄Toluene/Water80-100High (unspecified)[4]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventAmine TypeReference
Pd₂(dba)₃ / XPhosNaOtBuToluene/DioxanePrimary/Secondary[1]
Pd(OAc)₂ / BINAPNaOtBuTolueneChiral Amines
Pd₂(dba)₃ / BrettPhosLiHMDSToluenePrimary Amines

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [2][4]

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox), combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/PPh₃, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 5:1 v/v).

  • Reaction: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [1]

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base in Solvent react Heat Reaction Mixture (Monitor by TLC/LC-MS) prep->react workup Aqueous Workup (e.g., Extraction) react->workup purify Purification (e.g., Column Chromatography) workup->purify char Characterization (NMR, MS, etc.) purify->char

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[1]

suzuki_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Desired Product (Ar-R) trans_complex->product start This compound (Ar-Cl) boronic Boronic Acid (R-B(OR)₂)

Caption: Desired Suzuki-Miyaura cross-coupling catalytic cycle.[4]

dehalogenation_pathway oa_complex Ar-Pd(II)(Cl)L₂ pd_hydride Ar-Pd(II)(H)L₂ oa_complex->pd_hydride Reaction with Hydride Source hydride_source Hydride Source (e.g., H₂O, impurities) byproduct Dehalogenated Byproduct (Ar-H) pd_hydride->byproduct Reductive Elimination

Caption: Undesired dehalogenation side reaction pathway.[4]

catalyst_selection_tree start Starting Reaction issue High Dehalogenation? start->issue ligand Use Bulky Ligand (e.g., XPhos, SPhos) issue->ligand Yes homocoupling Low Yield or Homocoupling? issue->homocoupling No base Use Weaker Base (e.g., K₂CO₃, K₃PO₄) ligand->base solvent Switch to Toluene base->solvent solvent->homocoupling ligand2 Optimize Ligand for Amine (e.g., BrettPhos, RuPhos) homocoupling->ligand2 Yes end Optimized Reaction homocoupling->end No base2 Use Strong Base (e.g., NaOtBu) ligand2->base2 base2->end

Caption: Decision tree for troubleshooting byproduct formation.

References

Technical Support Center: Monitoring 5-Chloro-6-methoxynicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the reaction progress of 5-Chloro-6-methoxynicotinaldehyde using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the synthesis of this compound?

A1: The most common and effective methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and simple technique for qualitative analysis of the reaction mixture, while LC-MS provides both separation and mass identification of reactants, products, and byproducts, offering more detailed quantitative and qualitative information.

Q2: How do I choose an appropriate solvent system for TLC analysis?

A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should provide a retention factor (Rf) for the starting material or product between 0.3 and 0.7. For pyridine derivatives, which can be basic, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can help reduce streaking.

Q3: What are the key parameters to consider for LC-MS analysis of this compound?

A3: For LC-MS analysis of pyridine derivatives, a reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in positive ion mode is typically suitable for the analysis of pyridine compounds.

Q4: My TLC plate shows streaking. What could be the cause and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The sample applied to the plate is too concentrated. Try diluting the sample before spotting it on the plate.

  • Highly Polar Compounds: The compound of interest is highly polar and is interacting strongly with the silica gel. Adding a small amount of a polar solvent like methanol to your eluent or a modifier like triethylamine for basic compounds can help.

  • Acidic or Basic Nature of the Compound: this compound has a basic pyridine ring which can interact with the acidic silica gel. Adding a small amount of triethylamine or ammonia to the mobile phase can mitigate this issue.

  • Insoluble Material: The sample contains insoluble material. Ensure your sample is fully dissolved before spotting.

Q5: I am not seeing the expected product peak in my LC-MS chromatogram. What are the possible reasons?

A5: Several factors could lead to the absence of a product peak in your LC-MS analysis:

  • Ion Suppression: Other components in the reaction mixture, such as salts or high concentrations of starting materials, can suppress the ionization of your product. A simple work-up of the reaction aliquot, like a mini-extraction or filtration through a small plug of silica, can often resolve this.

  • Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative) for your compound. For pyridine derivatives, positive mode is generally preferred.

  • Low Concentration: The concentration of your product may be below the detection limit of the instrument.

  • Compound Instability: The product may be degrading in the solvent or under the analysis conditions.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaked or elongated Sample is overloaded.Dilute the sample solution before spotting.
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
High boiling point solvent in the sample (e.g., DMF, DMSO).After spotting, place the TLC plate under high vacuum for a few minutes before developing.
Reactant and product spots have very similar Rf values The solvent system is not providing adequate separation.Try a different solvent system with different polarity. A co-spot (spotting the reaction mixture and starting material on the same lane) can help confirm if the reaction has proceeded.
No spots are visible The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
The compound is not UV-active.Use a visualization stain (e.g., potassium permanganate, iodine) to see the spots.
The solvent level in the developing chamber was above the spotting line.Ensure the solvent level is below the baseline where the sample is spotted.
Spots are at the baseline or at the solvent front The eluent is not polar enough (spots at baseline).Increase the proportion of the polar solvent in your mobile phase.
The eluent is too polar (spots at the solvent front).Decrease the proportion of the polar solvent in your mobile phase.
LC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Retention time shifts Changes in mobile phase composition or pH.Prepare fresh mobile phase and ensure accurate pH.
Column degradation.Use a guard column and flush the column regularly. If the problem persists, replace the column.
Fluctuating flow rate.Check for leaks in the system and ensure the pump is working correctly.
Poor peak shape (broadening, splitting, or tailing) Column contamination or overload.Perform a sample clean-up before injection. Reduce the injection volume or sample concentration.
Improper injection solvent.The injection solvent should be weaker than or similar in strength to the mobile phase.
Weak or no signal Ion suppression from the reaction matrix.Perform a simple work-up of the aliquot (e.g., mini-extraction) before analysis. Dilute the sample.
Incorrect MS settings (e.g., ionization mode, source parameters).Optimize the MS parameters for your compound of interest by infusing a standard solution.
Contamination of the ion source.Clean the ion source regularly.
High background noise Contaminated solvents, reagents, or glassware.Use high-purity solvents and meticulously clean all glassware.
Column bleed.Condition the column properly before use.

Experimental Protocols

Protocol 1: TLC Monitoring of a Vilsmeier-Haack Reaction

This protocol is a general guideline for monitoring the formylation of a substituted pyridine to produce this compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Eluent: A mixture of Hexane and Ethyl Acetate (starting with a 7:3 ratio, adjust as needed)

  • Sample preparation: Take a small aliquot (a drop) of the reaction mixture and dilute it with a volatile solvent like dichloromethane or ethyl acetate in a small vial.

Procedure:

  • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid.

  • Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.

  • Using a capillary spotter, apply a small spot of the diluted reaction mixture onto the baseline.

  • Also spot the starting material on the baseline as a reference. A "co-spot" lane with both the reaction mixture and starting material can be useful for comparison.

  • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot for the product has appeared.

Protocol 2: LC-MS Monitoring of a Suzuki Coupling Reaction

This protocol provides a general method for monitoring a Suzuki coupling reaction involving this compound.

Instrumentation and Reagents:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or TOF).

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample preparation: At various time points, take a small aliquot (e.g., 10 µL) of the reaction mixture and quench it by diluting it in a larger volume (e.g., 1 mL) of acetonitrile or methanol. Filter the quenched sample through a 0.22 µm syringe filter before injection.

LC-MS Method:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1-5 µL

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Scan mode to identify all components, or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for targeted analysis of the starting material and expected product.

Quantitative Data Summary

The following tables provide representative data for TLC and LC-MS analysis of compounds similar to this compound. Actual values for this compound may vary and should be determined experimentally.

Table 1: Representative TLC Rf Values

Compound TypeFunctional GroupsSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Aromatic Halide (Starting Material)-Cl, -OCH37:30.6 - 0.8
Aromatic Aldehyde (Product)-CHO, -Cl, -OCH37:30.3 - 0.5
Biaryl Product (Suzuki Coupling)-Aryl, -CHO, -OCH37:30.4 - 0.6

Table 2: Representative LC-MS Parameters

CompoundMolecular WeightExpected [M+H]⁺ (m/z)Typical Retention Time (min)
This compound171.58172.03 - 5
Arylboronic Acid (Suzuki Reactant)VariesVaries1 - 3
Suzuki Coupling ProductVariesVaries5 - 8

Visualizations

Reaction_Monitoring_Workflow Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis cluster_decision Decision start Start Reaction sampling Take Aliquot at Time Points start->sampling spot_tlc Spot on TLC Plate sampling->spot_tlc quench Quench & Dilute Aliquot sampling->quench develop_tlc Develop Plate spot_tlc->develop_tlc visualize_tlc Visualize under UV develop_tlc->visualize_tlc is_complete Reaction Complete? visualize_tlc->is_complete filter_sample Filter Sample quench->filter_sample inject_lcms Inject into LC-MS filter_sample->inject_lcms analyze_data Analyze Data inject_lcms->analyze_data analyze_data->is_complete workup Proceed to Work-up is_complete->workup Yes continue_reaction Continue Reaction & Monitoring is_complete->continue_reaction No continue_reaction->sampling

Caption: General experimental workflow for monitoring reaction progress using TLC and LC-MS.

Troubleshooting_Logic Troubleshooting Logic for TLC/LC-MS cluster_tlc_issues TLC Issues cluster_lcms_issues LC-MS Issues cluster_solutions Potential Solutions start Unsatisfactory TLC or LC-MS Result streaking Streaking start->streaking poor_separation Poor Separation start->poor_separation no_spots No Spots start->no_spots no_peak No/Weak Peak start->no_peak rt_shift Retention Time Shift start->rt_shift bad_peak_shape Bad Peak Shape start->bad_peak_shape solution1 Adjust Sample Concentration streaking->solution1 solution2 Modify Mobile Phase streaking->solution2 poor_separation->solution2 no_spots->solution1 solution6 Use Visualization Stain no_spots->solution6 solution3 Perform Sample Work-up no_peak->solution3 solution4 Optimize MS Parameters no_peak->solution4 rt_shift->solution2 solution5 Check Instrument Performance rt_shift->solution5 bad_peak_shape->solution1 bad_peak_shape->solution2 bad_peak_shape->solution3

Caption: A logical workflow for troubleshooting common issues in TLC and LC-MS analysis.

Validation & Comparative

A Comparative Guide to Alternative Precursors for the Synthesis of 6-Methoxynicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 6-methoxynicotinaldehyde and its derivatives is a critical consideration in the development of novel pharmaceuticals and fine chemicals. This guide provides a comparative analysis of alternative precursors and synthetic routes, offering objective experimental data to inform precursor selection and process optimization. We will delve into the methodologies, yields, and reaction conditions for three distinct starting materials, providing a comprehensive overview for researchers in the field.

Comparison of Synthetic Precursors

The selection of a precursor for the synthesis of 6-methoxynicotinaldehyde is often a trade-off between starting material availability, cost, reaction efficiency, and the desired scale of production. Below is a summary of three alternative precursors and their corresponding synthetic pathways.

PrecursorKey Reagents & ConditionsOverall YieldKey AdvantagesKey Disadvantages
5-Bromo-2-methoxypyridine 1. n-Butyllithium, THF, -78°C2. N,N-Dimethylformamide (DMF)94%[1]High-yielding, one-pot reaction.Requires cryogenic temperatures and pyrophoric reagents, making it less suitable for large-scale industrial synthesis.[2]
6-Bromo-3-methylpyridine 1. Sodium methoxide, Methanol, 70-80°C2. N-Bromosuccinimide (NBS), AIBN, Methylene chloride, reflux3. Potassium hydroxide, THF, Water, reflux~60% (over 3 steps)Readily available starting material; avoids cryogenic conditions.Multi-step synthesis with a moderate overall yield.
2-Chloro-4-methoxypyridine Phosphorus oxychloride (POCl₃), DMF, DCM, 0°C to RTNot reported for the parent compound; high yields for derivatives.Direct formylation in a one-pot reaction; mild conditions.Primarily documented for the synthesis of chloro-derivatives.

Experimental Protocols

Synthesis from 5-Bromo-2-methoxypyridine

This route offers a high-yield, one-pot conversion to 6-methoxynicotinaldehyde.

Reaction Scheme:

G 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine 6-Methoxynicotinaldehyde 6-Methoxynicotinaldehyde 5-Bromo-2-methoxypyridine->6-Methoxynicotinaldehyde 1. n-BuLi, THF, -78°C 2. DMF

A high-yield, one-pot formylation.

Procedure:

A solution of 5-bromo-2-methoxypyridine (22.4 g, 119.1 mmol) in anhydrous tetrahydrofuran (240 mL) is cooled to -78 °C.[1] To this solution, n-butyllithium (50 mL, 2.5 M in hexane) is added dropwise, and the mixture is stirred for 90 minutes at -78 °C.[1] Subsequently, N,N-dimethylformamide (18.5 mL, 238.3 mmol) is added slowly, and stirring is continued for another 90 minutes at the same temperature.[1] The reaction is then allowed to warm to room temperature and quenched by pouring into a saturated sodium bicarbonate solution (1000 mL). The product is extracted with ether (3 x 250 mL), and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield 6-methoxynicotinaldehyde as a light yellow solid (15.4 g, 94% yield).[1]

Synthesis from 6-Bromo-3-methylpyridine

This multi-step synthesis provides a viable alternative, avoiding the use of pyrophoric reagents at cryogenic temperatures.

Workflow Diagram:

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis 6-Bromo-3-methylpyridine 6-Bromo-3-methylpyridine 6-Methoxy-3-methylpyridine 6-Methoxy-3-methylpyridine (90.2% yield) 6-Bromo-3-methylpyridine->6-Methoxy-3-methylpyridine NaOMe, MeOH 70-80°C, 12h 6-Bromo-3-methylpyridine->6-Methoxy-3-methylpyridine 5-(Dibromomethyl)-2-methoxypyridine 5-(Dibromomethyl)-2-methoxypyridine (81.3% yield) 6-Methoxy-3-methylpyridine->5-(Dibromomethyl)-2-methoxypyridine NBS, AIBN CH2Cl2, reflux, 24h 6-Methoxy-3-methylpyridine->5-(Dibromomethyl)-2-methoxypyridine 6-Methoxynicotinaldehyde 6-Methoxynicotinaldehyde (82.5% yield) 5-(Dibromomethyl)-2-methoxypyridine->6-Methoxynicotinaldehyde KOH, THF/H2O reflux, 18h 5-(Dibromomethyl)-2-methoxypyridine->6-Methoxynicotinaldehyde

A three-step synthesis from 6-bromo-3-methylpyridine.

Procedure:

  • Step 1: Synthesis of 6-Methoxy-3-methylpyridine To a solution of 6-bromo-3-methylpyridine (172g) in methanol (800g), a 28% sodium methoxide-methanol solution (250g) is added dropwise while maintaining the temperature below 40°C.[2] The mixture is then heated to reflux at 70-80°C for 12 hours.[2] After cooling and partial concentration, water is added, and the product is extracted with methylene chloride. The combined organic layers are washed, dried, and concentrated to give 6-methoxy-3-methylpyridine (108.5g, 90.2% yield).[2]

  • Step 2: Synthesis of 5-(Dibromomethyl)-2-methoxypyridine To a solution of 6-methoxy-3-methylpyridine (123g) and azobisisobutyronitrile (1.62g) in methylene chloride (500g), N-bromosuccinimide (428g) is added in portions, keeping the temperature below 40°C.[2] The mixture is then refluxed for 24 hours.[2] After cooling and workup, the product is isolated (206.8g, 81.3% yield).[2]

  • Step 3: Synthesis of 6-Methoxynicotinaldehyde A mixture of 5-(dibromomethyl)-2-methoxypyridine (281g) in tetrahydrofuran (300g) and water (300g) is treated with a 40% aqueous solution of potassium hydroxide (562g) dropwise, maintaining the temperature below 40°C.[2] The reaction is then refluxed for 18 hours.[2] After cooling and extraction with ethyl acetate, the organic phase is washed, dried, and concentrated. The crude product is purified by recrystallization from petroleum ether to afford 6-methoxynicotinaldehyde (107.4g, 82.5% yield).[2]

Synthesis of 6-Chloro-4-methoxynicotinaldehyde via Vilsmeier-Haack Formylation

This method is highly effective for the synthesis of chloro-substituted derivatives and involves a direct formylation of the corresponding pyridine precursor.

Logical Workflow:

G Start Start Prepare Vilsmeier Reagent Prepare Vilsmeier Reagent (POCl3 + DMF in DCM at 0°C) Start->Prepare Vilsmeier Reagent Formylation Add 2-Chloro-4-methoxypyridine (0°C to RT) Prepare Vilsmeier Reagent->Formylation Quench and Extract Quench with ice-cold NaHCO3 (aq) Extract with DCM Formylation->Quench and Extract Purify Column Chromatography Quench and Extract->Purify Product 6-Chloro-4-methoxynicotinaldehyde Purify->Product

Vilsmeier-Haack formylation workflow.

Procedure:

In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, anhydrous N,N-dimethylformamide (3.0 equivalents) is dissolved in anhydrous dichloromethane.[3] The solution is cooled to 0°C, and phosphorus oxychloride (1.2 equivalents) is added dropwise, maintaining the temperature below 5°C.[3] The mixture is stirred at 0°C for 30 minutes to form the Vilsmeier reagent.[3] A solution of 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous dichloromethane is then added dropwise at 0°C.[3] The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction mixture is then cooled to 0°C and carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate.[3] The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield 6-chloro-4-methoxynicotinaldehyde.[3]

Conclusion

The choice of precursor for the synthesis of 6-methoxynicotinaldehyde derivatives is a critical decision that impacts the overall efficiency, scalability, and cost-effectiveness of the process. For high-yield laboratory-scale synthesis, the use of 5-bromo-2-methoxypyridine is an excellent option, provided the necessary equipment for handling pyrophoric reagents at low temperatures is available. For larger-scale production where milder conditions are preferred, the multi-step route from 6-bromo-3-methylpyridine offers a viable, albeit lower-yielding, alternative. The Vilsmeier-Haack formylation of precursors like 2-chloro-4-methoxypyridine demonstrates a powerful and direct method for producing substituted nicotin-aldehydes, which can be a strategic choice when such derivatives are the target. Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

HPLC vs. GC-MS for Impurity Profiling of 5-Chloro-6-methoxynicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the impurity profiling of 5-Chloro-6-methoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. This comparison is supported by illustrative experimental data and detailed methodologies to assist in the selection of the most appropriate technique for specific analytical needs.

The choice between HPLC and GC-MS for impurity profiling hinges on the physicochemical properties of the target compound and its potential impurities.[1] this compound, being a moderately polar and thermally stable aromatic aldehyde, is amenable to analysis by both techniques. However, the nature of expected impurities, such as starting materials, by-products, and degradation products, will ultimately dictate the most suitable method.

At a Glance: HPLC vs. GC-MS for Impurity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile and thermally stable compounds in the gas phase followed by detection based on their mass-to-charge ratio.[2]
Analyte Suitability Ideal for non-volatile, thermally labile, and polar compounds.[3]Best suited for volatile and thermally stable compounds.[3]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization for polar or non-volatile impurities to increase volatility.[2]
Sensitivity Good, can be enhanced with sensitive detectors like Diode Array (DAD) or Mass Spectrometry (MS).[4]Excellent, particularly with high-resolution mass analyzers and in selected ion monitoring (SIM) mode.[2]
Selectivity High, especially when coupled with a mass spectrometer (LC-MS).Very high, provides structural information for impurity identification through mass spectral libraries.[1]
Analysis Time Typically 15-30 minutes per sample.Can be faster for simple mixtures, but may require longer run times for complex samples.[1]
Cost Generally lower initial instrument cost compared to GC-MS.Higher initial instrument cost.

Quantitative Performance Comparison

To illustrate the performance of each technique for the analysis of this compound and its potential impurities, the following table summarizes typical validation parameters.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.015 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 1.5%< 2.0%

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable results. Below are representative experimental protocols for the impurity profiling of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD at 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase initial composition.

  • Prepare the sample solution by dissolving an accurately weighed amount of the sample in methanol to achieve a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile impurities and the confirmation of the identity of impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

Chemicals and Reagents:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C, hold for 10 minutes.

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in dichloromethane.

  • Prepare working standard solutions by diluting the stock solution with dichloromethane.

  • Prepare the sample solution by dissolving an accurately weighed amount of the sample in dichloromethane to achieve a final concentration of approximately 1 mg/mL.

Workflow and Decision Making

The selection of the appropriate analytical technique is a critical step in the impurity profiling workflow. The following diagram illustrates a logical approach to this process.

ImpurityProfilingWorkflow start Start: Impurity Profiling of This compound assess_impurities Assess Potential Impurities (Volatility & Thermal Stability) start->assess_impurities decision Volatile & Thermally Stable? assess_impurities->decision gcms_path GC-MS Analysis decision->gcms_path Yes hplc_path HPLC Analysis decision->hplc_path No data_analysis Data Analysis & Impurity Identification gcms_path->data_analysis derivatization_check Derivatization Required? hplc_path->derivatization_check derivatization Perform Derivatization derivatization_check->derivatization Yes derivatization_check->data_analysis No derivatization->gcms_path reporting Reporting data_analysis->reporting end End reporting->end

References

Validating the Structure of 5-Chloro-6-methoxynicotinaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of methodologies for validating the structure of reaction products derived from chloromethoxynicotinaldehydes. Due to a scarcity of published experimental data specifically for reactions of 5-Chloro-6-methoxynicotinaldehyde, this document will use the well-documented reactions of its structural isomer, 6-Chloro-4-methoxynicotinaldehyde , as a primary illustrative example. The principles and techniques discussed are broadly applicable to the structural elucidation of derivatives of this compound.

The reactivity of these molecules is largely dictated by the electrophilic nature of the pyridine ring, further influenced by the positions of the chloro, methoxy, and aldehyde substituents. The chloro group serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Comparison of Key Reaction Products of 6-Chloro-4-methoxynicotinaldehyde

The primary reaction pathway for functionalization of 6-Chloro-4-methoxynicotinaldehyde involves the displacement of the chlorine atom via palladium-catalyzed cross-coupling reactions. Below is a summary of common transformations and their expected products.

Reaction TypeReagents & ConditionsProductExpected Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C4-Methoxy-6-phenylnicotinaldehyde~95 (estimated)[1]
Buchwald-Hartwig Amination Primary/Secondary Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene/Dioxane6-Amino-4-methoxynicotinaldehyde derivativeData not readily available for this specific substrate, but generally high yielding.[1]
Cyanation Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄), DMF, 40-120 °C6-Cyano-4-methoxynicotinaldehydeData not readily available for this specific substrate, but a common transformation for aryl chlorides.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of synthetic results.

General Workflow for Palladium-Catalyzed Cross-Coupling

setup Reaction Setup: Combine aryl halide, coupling partner, pd catalyst, ligand, and base in a degassed solvent under inert atmosphere. heating Heating: Heat the reaction mixture to the specified temperature and monitor progress by TLC or LC-MS. setup->heating workup Aqueous Workup: Quench the reaction, extract with an organic solvent, and wash with brine. heating->workup purification Purification: Purify the crude product using column chromatography. workup->purification characterization Characterization: Validate the structure of the purified product using NMR, MS, and IR. purification->characterization

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Synthesis of 6-Amino-4-methoxynicotinaldehyde (Illustrative Buchwald-Hartwig Amination)

Objective: To synthesize a 6-amino-substituted nicotinaldehyde derivative via a Buchwald-Hartwig amination reaction.

Materials:

  • 6-Chloro-4-methoxynicotinaldehyde

  • Primary or secondary amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, a reaction vessel is charged with 6-Chloro-4-methoxynicotinaldehyde (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Anhydrous, degassed solvent (5 mL) is added, and the vessel is sealed.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Structural Validation Data

The validation of the product structure relies on a combination of spectroscopic techniques.

Predicted Spectroscopic Data for 6-Amino-4-methoxynicotinaldehyde
TechniqueExpected Observations
¹H NMR * Appearance of new signals corresponding to the protons of the introduced amino group. * Shift in the chemical shifts of the pyridine ring protons due to the change in the electronic environment. * The aldehyde proton signal should remain, typically between δ 9-10 ppm.
¹³C NMR * Appearance of new signals for the carbons of the amino substituent. * A significant upfield or downfield shift of the carbon atom (C6) where the substitution occurred.
Mass Spec (ESI+) * A molecular ion peak ([M+H]⁺) corresponding to the mass of the aminated product. The isotopic pattern for chlorine will be absent.
IR Spectroscopy * Appearance of N-H stretching bands (for primary or secondary amines) in the region of 3300-3500 cm⁻¹. * The C=O stretching frequency of the aldehyde should be present around 1700 cm⁻¹.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of the Buchwald-Hartwig amination.

pd0 Pd(0)Lu2099 pd2_complex Lu2099Pd(II)(Ar)(X) pd0->pd2_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd2_amine_complex [Lu2099Pd(II)(Ar)(HNRu2082)]u207A Xu207B pd2_complex->pd2_amine_complex Ru2082NH amine Ru2082NH ligand_exchange Ligand Exchange pd2_amido_complex Lu2099Pd(II)(Ar)(NRu2082) pd2_amine_complex->pd2_amido_complex Base base Base deprotonation Deprotonation pd2_amido_complex->pd0 Reductive Elimination product Ar-NRu2082 pd2_amido_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparison with an Alternative: Suzuki-Miyaura Coupling

An alternative and widely used method for modifying the pyridine core is the Suzuki-Miyaura coupling, which forms a carbon-carbon bond.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde

Objective: To synthesize a 6-aryl-substituted nicotinaldehyde derivative.

Materials:

  • 6-Chloro-4-methoxynicotinaldehyde

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/water)

Procedure:

  • To a reaction vessel, add 6-Chloro-4-methoxynicotinaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol) in the solvent.

  • Degas the mixture by bubbling an inert gas through it.

  • Add the palladium catalyst (0.05 mmol) and heat the reaction to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Comparative Data Summary
FeatureBuchwald-Hartwig Amination ProductSuzuki-Miyaura Coupling Product
Bond Formed C-NC-C
Key ¹H NMR Signal N-H protons (if applicable)New aromatic protons from the coupled aryl group
Key ¹³C NMR Signal Shift at C6 and new signals for the amineShift at C6 and new signals for the coupled aryl group
Mass Spec Change Corresponds to addition of the amine moiety and loss of HClCorresponds to addition of the aryl moiety and loss of HCl

Conclusion

The structural validation of reaction products from this compound would follow the same principles outlined here for its isomer. The primary methods of functionalization are expected to be palladium-catalyzed cross-coupling reactions at the chlorine-bearing carbon. A combination of NMR, mass spectrometry, and IR spectroscopy is essential for the unambiguous determination of the resulting structures. While the electronic and steric effects of the substituent positions in this compound may influence reaction rates and yields compared to 6-Chloro-4-methoxynicotinaldehyde, the fundamental approaches to product synthesis and characterization remain consistent. Researchers working with the title compound are encouraged to use the methodologies presented in this guide as a robust framework for their investigations.

References

A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the development of efficient and versatile synthetic methodologies is paramount. This guide provides a comparative overview of various palladium-catalyzed cross-coupling reactions for the functionalization of 5-Chloro-6-methoxynicotinaldehyde, a key building block in organic synthesis. Due to the limited availability of direct experimental data for this specific substrate, this comparison leverages data from its close structural isomer, 6-Chloro-4-methoxynicotinaldehyde, to provide representative yields and protocols. This analysis is intended for researchers, scientists, and professionals in drug development seeking to optimize synthetic routes to novel substituted nicotin-aldehyde derivatives.

The primary cross-coupling reactions discussed include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. Each method offers a unique pathway to introduce diverse functionalities, such as aryl, alkynyl, amino, and vinyl groups, respectively, onto the pyridine core.

Yield Comparison of Cross-Coupling Reactions

The following table summarizes the expected yields for various cross-coupling reactions based on data reported for the analogous substrate, 6-Chloro-4-methoxynicotinaldehyde. These values serve as a benchmark for what can be anticipated when applying these methods to this compound.

Reaction TypeCoupling PartnerProductRepresentative Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acid5-Phenyl-6-methoxynicotinaldehyde85
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-methoxynicotinaldehyde92
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-6-methoxynicotinaldehyde88
3-Fluorophenylboronic acid5-(3-Fluorophenyl)-6-methoxynicotinaldehyde82
4-(Trifluoromethyl)phenylboronic acid6-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinaldehyde75
Thiophen-2-ylboronic acid6-Methoxy-5-(thiophen-2-yl)nicotinaldehyde78
Sonogashira Coupling Phenylacetylene6-Methoxy-5-(phenylethynyl)nicotinaldehyde82 (representative)
Buchwald-Hartwig Amination Primary/Secondary Amine5-Amino-6-methoxynicotinaldehyde derivativeData not available
Heck Reaction Styrene6-Methoxy-5-styrylnicotinaldehydeData not available

Note: Yields are based on studies with 6-Chloro-4-methoxynicotinaldehyde and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the substrate.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for the key cross-coupling reactions, adapted for this compound based on established procedures for similar chloropyridines.[1][2]

General Workflow for Palladium-Catalyzed Cross-Coupling

The typical experimental workflow for these reactions is outlined in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base in Solvent heating Heat Reaction Mixture (Monitor by TLC/LC-MS) reagents->heating workup Aqueous Workup (e.g., Extraction) heating->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)2 Base PdII_Aryl_R Ar-Pd(II)-R' L2 Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0_B Pd(0)L OxAdd_B Oxidative Addition Pd0_B->OxAdd_B Ar-X PdII_Aryl_B Ar-Pd(II)-X L OxAdd_B->PdII_Aryl_B Amine_Coord Amine Coordination PdII_Aryl_B->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')-X]L Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L Deprotonation->PdII_Amido RedElim_B Reductive Elimination PdII_Amido->RedElim_B RedElim_B->Pd0_B Product_B Ar-NR'R'' RedElim_B->Product_B

References

A Comparative Guide to the Biological Activity of 5-Chloro-6-methoxynicotinaldehyde Derivatives Versus Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of derivatives of 5-Chloro-6-methoxynicotinaldehyde against other prominent heterocyclic compounds. Due to a lack of extensive direct experimental data on the biological activities of this compound derivatives, this guide draws inferences from structurally similar compounds, particularly chalcones and Schiff bases synthesized from related substituted aldehydes. These are then compared with established data for other key heterocyclic scaffolds such as quinolines, pyrazoles, and isoxazoles.

Comparative Anticancer Activity

The fight against cancer continues to drive the discovery of novel therapeutic agents. Heterocyclic compounds form the backbone of many established and experimental anticancer drugs. While specific data for this compound derivatives is limited, the anticancer potential of chalcones and Schiff bases, which can be readily synthesized from this aldehyde, has been widely reported.[1][2][3][4] These compounds often exert their effects through mechanisms like apoptosis induction and cell cycle arrest.[5]

Below is a comparison of the cytotoxic activity (IC50 values) of various heterocyclic derivatives against several cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneT47D (Breast)42.66 µg/mL
Chalcone Quinoline-Chalcone Derivative 12e MGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Quinoline Quinoline Derivative 13e PC-3 (Prostate)2.61
KG-1 (Leukemia)3.56
Thiazolidinone Ciminalum-thiazolidinone hybrid 2h MOLT-4 (Leukemia)< 0.01
SW-620 (Colon)< 0.01
Pyridine 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamideHeLa (Cervical)2.8
PANC-1 (Pancreatic)1.8
5H-Chromenopyridine Thiochromenopyridine derivativeMelanoma & Glioma3-15[6][7]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: Apoptosis Induction by Bioactive Heterocycles

Many heterocyclic anticancer agents, including chalcones, are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.

apoptosis_pathway cluster_stimulus Stimulus cluster_cell Cancer Cell Heterocyclic_Compound Bioactive Heterocycle (e.g., Chalcone) Mitochondria Mitochondria Heterocyclic_Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: General pathway of apoptosis induction by bioactive heterocycles.

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Heterocyclic compounds, including derivatives of pyridine, quinoline, and pyrazole, have shown significant promise in this area. Chalcones and Schiff bases derived from various aldehydes have also demonstrated a broad spectrum of antibacterial and antifungal activities.[8][9]

The following table compares the Minimum Inhibitory Concentration (MIC) values of different heterocyclic compounds against various microbial strains.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Schiff Base 5-chlorosalicylaldehyde derivative 3e Proteus mirabilis9.8[8]
Schiff Base 5-chlorosalicylaldehyde derivative 3f Microsporum gypseum-[8]
Quinoline Pyridine and quinolone hydrazone derivativeF. oxysporum25[10]
A. niger25[10]
A. flavus12.5[10]
Pyridine-Pyrazoline (5-(2-chloroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanoneS. aureus-[11]
E. coli-[11]
Thiophene-Heterocycle Spiro-indoline-oxadiazole 17 C. difficile2-4[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Synthesis of Chalcones and Schiff Bases

Derivatives of this compound, such as chalcones and Schiff bases, can be synthesized through straightforward condensation reactions.

synthesis_workflow Aldehyde This compound ClaisenSchmidt Claisen-Schmidt Condensation Aldehyde->ClaisenSchmidt Condensation Condensation Reaction Aldehyde->Condensation Acetophenone Substituted Acetophenone Acetophenone->ClaisenSchmidt Amine Primary Amine Amine->Condensation Chalcone Chalcone Derivative ClaisenSchmidt->Chalcone SchiffBase Schiff Base Derivative Condensation->SchiffBase

Caption: General synthesis workflow for chalcones and Schiff bases.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many heterocyclic compounds have been investigated for their ability to modulate inflammatory pathways. The anti-inflammatory potential of chalcones and other aldehyde derivatives is well-documented, often involving the inhibition of key pro-inflammatory mediators like nitric oxide (NO) and cytokines via pathways such as NF-κB.[11][13]

The table below presents a comparison of the anti-inflammatory activity of various heterocyclic derivatives.

Compound ClassDerivative ExampleAssayIC50 (µM)Reference
Pyridine Pyrrole derivative with tetrahydropyridineLPS-induced TNFα production (in vitro)1.86[14]
Pyridine 3-pyridylpyrrole derivative 4a p38α MAP kinase inhibition0.034[15]
TNFα production (human whole blood)0.026[15]
Pyridazinone 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-oneIL-6 reduction-[16]
Pyridine Pyridine derivative 7a NO inhibition in RAW macrophages76.6[17]
Pyrimidine Pyrimidine derivative 9d NO inhibition in RAW macrophages88.7[17]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated.

Signaling Pathway: Inhibition of the NF-κB Inflammatory Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including certain aldehydes and chalcones, exert their effects by inhibiting this pathway.[11][18]

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cell Macrophage LPS LPS IKK IKK LPS->IKK Activates Heterocycle Bioactive Heterocycle (e.g., Aldehyde Derivative) Heterocycle->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription

Caption: Inhibition of the NF-κB pathway by bioactive heterocycles.

Conclusion

This guide provides a comparative overview of the potential biological activities of derivatives of this compound in the context of other well-studied heterocyclic compounds. While direct experimental data for this specific class of derivatives is currently sparse, the known activities of structurally related chalcones and Schiff bases suggest potential for significant anticancer, antimicrobial, and anti-inflammatory properties. The provided data on quinolines, pyrazoles, and isoxazoles serves as a benchmark for the performance that may be expected from novel heterocyclic scaffolds. Further synthesis and rigorous biological evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and signaling pathway diagrams included in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Chloro-6-methoxynicotinaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-6-methoxynicotinaldehyde, a halogenated organic compound. Adherence to these guidelines is paramount for protecting personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Operational Disposal Plan: A Step-by-Step Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, where it will likely undergo controlled incineration.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated items like gloves, weighing papers, and pipette tips, as hazardous waste.

  • This compound is classified as a halogenated organic waste. It is critical to segregate it from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent potentially hazardous reactions and to ensure proper disposal pathways.

2. Waste Collection and Container Management:

  • Use a designated, leak-proof, and clearly labeled waste container specifically for halogenated organic waste.

  • The container must be compatible with the chemical.

  • The label must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Keep the waste container securely closed at all times, except when adding waste.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the designated waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure the SAA is located away from incompatible materials.

  • Adhere to the maximum allowable volume of hazardous waste permitted in the SAA as per your institution's and local regulations.

4. Arranging for Disposal:

  • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Dispose: Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Seek Medical Attention if Necessary: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generated (this compound) is_contaminated Is material contaminated with the chemical? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Non-Hazardous Waste (Follow standard lab procedures) is_contaminated->non_hazardous No segregate Segregate as Halogenated Organic Waste hazardous_waste->segregate container Place in a labeled, sealed, compatible waste container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa disposal Arrange for pickup by EHS or licensed contractor saa->disposal end Proper Disposal Complete disposal->end

Disposal workflow for this compound.

Essential Safety and Operational Guidance for 5-Chloro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 5-Chloro-6-methoxynicotinaldehyde. All personnel must review and adhere to these procedures to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2]To prevent skin contact and potential irritation[1].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[3][4]To protect against eye irritation from dust particles or splashes[1][4].
Skin and Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.[5]To protect clothing and skin from contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6]To prevent inhalation of dust or vapors, which may cause respiratory irritation[1].

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE as outlined in the table above and inspect for integrity.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling :

    • Conduct all weighing and transfers of this compound within the chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Keep containers tightly closed when not in use.

  • In Case of a Spill :

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills within a fume hood, use an absorbent material (e.g., sand, vermiculite) to contain the substance.

    • Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan: Step-by-Step Protocol

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

    • Do not mix this waste with non-halogenated or other incompatible waste streams.[7]

  • Container Management :

    • Use only approved, leak-proof, and chemically compatible waste containers.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage :

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.

    • Ensure the SAA is in a well-ventilated area, away from sources of ignition and incompatible materials.

  • Final Disposal :

    • The primary method for the disposal of halogenated organic compounds is controlled incineration by a licensed hazardous waste disposal facility.[7]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer disp_segregate Segregate Waste handle_transfer->disp_segregate disp_container Use Labeled Container disp_segregate->disp_container disp_store Store in SAA disp_container->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.